azetidin-3-yl 2,2,2-trichloroacetate
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
azetidin-3-yl 2,2,2-trichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl3NO2/c6-5(7,8)4(10)11-3-1-9-2-3/h3,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAXCJMDIIVUGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
azetidin-3-yl 2,2,2-trichloroacetate chemical properties
An In-depth Technical Guide to the Chemical Properties of Azetidin-3-yl 2,2,2-trichloroacetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a small organic molecule featuring a strained four-membered nitrogen-containing heterocycle, the azetidine ring, esterified with trichloroacetic acid. The presence of the electron-withdrawing trichloroacetyl group and the inherent ring strain of the azetidine moiety are expected to govern its chemical reactivity and potential biological activity. This document provides a predictive overview of its physicochemical properties, potential synthetic routes, expected reactivity, and hypothetical biological relevance by drawing analogies from structurally related compounds.
Physicochemical Properties
Quantitative data for the target molecule is sparse. The table below summarizes known information and provides predicted values based on its structure.
| Property | Value (Predicted or Known) | Source |
| CAS Number | 1219956-76-9 | Public Chemical Databases |
| Molecular Formula | C₅H₆Cl₃NO₂ | Public Chemical Databases |
| Molecular Weight | 218.47 g/mol | Public Chemical Databases |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in a range of organic solvents. | Inferred from structural components |
| pKa (of azetidine N) | Expected to be lower than unsubstituted azetidine (~11.29) due to the inductive effect of the ester. | Inferred from chemical principles |
| Storage Conditions | Sealed in dry, 2-8°C | Chemical Supplier Data |
Predictions are based on computational models and data from analogous structures and should be confirmed by experimental data.
Synthesis and Experimental Protocols
A plausible synthetic route to this compound would involve the esterification of 3-hydroxyazetidine with a derivative of trichloroacetic acid.
Proposed Synthesis Workflow
The most direct approach is the reaction of a suitable N-protected 3-hydroxyazetidine with trichloroacetyl chloride, followed by deprotection.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Esterification
-
Materials: N-Boc-3-hydroxyazetidine, trichloroacetyl chloride, dry pyridine, dry dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-3-hydroxyazetidine (1 equivalent) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add dry pyridine (1.2 equivalents) to the solution.
-
Slowly add trichloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Characterization Protocols
Standard analytical techniques would be employed for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure.[1][2] Expected ¹H NMR signals would include peaks corresponding to the azetidine ring protons and the methine proton at the 3-position.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the ester and the N-H stretch of the azetidine.
-
Elemental Analysis: To determine the elemental composition.
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of its two main functional components.
Azetidine Ring Reactivity
The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it more reactive than larger rings like pyrrolidine but more stable than aziridines.[3][4] This strain energy can be harnessed in various chemical transformations.
References
An In-depth Technical Guide to the Synthesis of Azetidin-3-yl 2,2,2-Trichloroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive, three-step synthetic pathway for the preparation of azetidin-3-yl 2,2,2-trichloroacetate, a potentially valuable building block in medicinal chemistry and drug development. The synthesis involves the protection of the azetidine nitrogen, esterification of the hydroxyl group, and subsequent deprotection to yield the target compound. This document provides detailed experimental protocols, tabulated data for key intermediates and the final product, and diagrams to illustrate the reaction workflow.
Synthetic Strategy Overview
The synthesis of this compound is proposed to proceed via a three-step sequence, designed to ensure high yield and purity of the final product. The secondary amine of the starting material, azetidin-3-ol, is first protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during the subsequent esterification step. The protected intermediate, tert-butyl 3-hydroxyazetidine-1-carboxylate, is then esterified using trichloroacetic anhydride. Finally, the Boc protecting group is removed under acidic conditions to afford the target compound, this compound, as its hydrochloride salt.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-azetidin-3-ol)
This procedure details the protection of the secondary amine of azetidin-3-ol with a tert-butyloxycarbonyl (Boc) group.
Methodology:
-
Azetidin-3-ol hydrochloride (1.0 eq) is dissolved in a 1:1 mixture of dioxane and water.
-
Triethylamine (2.2 eq) is added to the solution, and the mixture is stirred at room temperature for 10 minutes.
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in dioxane is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-18 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove the dioxane.
-
The aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
The crude product is purified by column chromatography on silica gel.
Caption: Experimental workflow for the N-Boc protection of azetidin-3-ol.
Step 2: Synthesis of tert-Butyl 3-(2,2,2-trichloroacetoxy)azetidine-1-carboxylate
This step involves the esterification of the hydroxyl group of N-Boc-azetidin-3-ol with trichloroacetic anhydride, catalyzed by 4-dimethylaminopyridine (DMAP).
Methodology:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
4-Dimethylaminopyridine (DMAP, 0.1 eq) is added to the solution.
-
The mixture is cooled to 0 °C in an ice bath.
-
Trichloroacetic anhydride (1.2 eq) dissolved in anhydrous DCM is added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 3-5 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography.
Caption: Experimental workflow for the esterification of N-Boc-azetidin-3-ol.
Step 3: Synthesis of this compound Hydrochloride
The final step is the removal of the N-Boc protecting group under acidic conditions to yield the target compound as a hydrochloride salt.
Methodology:
-
tert-Butyl 3-(2,2,2-trichloroacetoxy)azetidine-1-carboxylate (1.0 eq) is dissolved in anhydrous 1,4-dioxane.
-
The solution is cooled to 0 °C.
-
A solution of 4 M HCl in 1,4-dioxane (5.0 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC.
-
Upon completion of the reaction, the solvent and excess HCl are removed under reduced pressure.
-
The resulting solid is triturated with diethyl ether, filtered, and washed with cold diethyl ether to afford the pure this compound hydrochloride.
Caption: Experimental workflow for the N-Boc deprotection.
Data Presentation
The following table summarizes the key physicochemical properties of the starting material, intermediates, and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Physical State |
| Azetidin-3-ol | C₃H₇NO | 73.09 | Solid |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | C₈H₁₅NO₃ | 173.21 | Solid or Oil |
| tert-Butyl 3-(2,2,2-trichloroacetoxy)azetidine-1-carboxylate | C₁₀H₁₄Cl₃NO₄ | 318.58 | Solid or Oil |
| This compound (as Hydrochloride salt) | C₅H₇Cl₄NO₂ | 254.93 | Solid |
Concluding Remarks
This technical guide provides a robust and detailed synthetic route for the preparation of this compound. The protocols are based on well-established chemical transformations and are designed to be readily implemented in a standard organic synthesis laboratory. The presented workflow, data, and diagrams offer a comprehensive resource for researchers engaged in the synthesis of novel azetidine-based compounds for applications in drug discovery and development. It is recommended that all reactions be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
Unveiling the Azetidine Scaffold: A Review of an Underexplored Trichloroacetate Derivative
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the current scientific understanding of azetidin-3-yl 2,2,2-trichloroacetate. Despite the significant interest in azetidine derivatives within drug discovery, this specific compound remains largely uncharacterized in publicly available scientific literature. This document summarizes the existing landscape of related azetidine compounds to provide a foundational context for future research into the potential mechanism of action of this compound.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. Its constrained, three-dimensional structure offers a unique combination of metabolic stability and conformational rigidity, which can be leveraged to fine-tune the pharmacological properties of drug candidates.[1][2] This has led to the successful development of azetidine-containing drugs for a range of therapeutic areas.
While direct experimental data on this compound is not available, the broader family of azetidine derivatives has been investigated for various biological activities, offering potential avenues for investigation. These include:
-
Anticancer Agents: Numerous studies have explored azetidin-2-one (β-lactam) derivatives as anticancer agents.[3][4][5][6][7][8] For instance, certain 3-fluoroazetidin-2-ones have been shown to act as microtubule-disrupting agents, binding to the colchicine-binding site of tubulin and inducing apoptosis in cancer cells.[4][6] Other 3-chloro-azetidin-2-one derivatives have demonstrated antiproliferative activity in human breast cancer cell lines.[3][5]
-
Antibacterial Agents: The β-lactam ring is a cornerstone of many antibiotics. Research into novel azetidinone derivatives continues to explore their potential against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis.[9][10][11][12][13] Some of these compounds have been found to inhibit cell wall biosynthesis.[13] A series of azetidine derivatives, termed BGAz, were found to inhibit mycobacterial growth by interfering with the late-stage biosynthesis of mycolic acid.[10][12]
-
Neurotransmitter Reuptake Inhibitors: 3-substituted azetidine derivatives have been designed and evaluated as triple reuptake inhibitors (TRIs), which could have applications in treating depression and other neurological disorders.[14]
Given the 2,2,2-trichloroacetate functional group on the target molecule, a potential hypothesis for its mechanism of action could involve its role as a leaving group. This might suggest that this compound could act as a pro-drug, releasing an active azetidine-containing moiety, or it could function as an acylating agent, although this is purely speculative without experimental validation.
Future Directions and Proposed Experimental Workflows
To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines a potential starting point for investigation.
References
- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azetidin-3-yl Moiety: A Journey from Chemical Curiosity to a Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a highly sought-after structural motif in modern medicinal chemistry. Among its derivatives, compounds featuring the azetidin-3-yl core have garnered significant attention due to their unique conformational constraints and their ability to serve as versatile scaffolds for the development of novel therapeutics. This guide provides a comprehensive overview of the discovery and history of azetidin-3-yl compounds, detailing key synthetic milestones, their evolution as a privileged pharmacophore, and their application in the development of targeted therapies.
I. Early Discoveries and Synthetic Evolution
The history of azetidine chemistry dates back to the early 20th century, with initial synthetic efforts focused on the parent heterocycle and its 2-oxo derivatives, the β-lactams, spurred by the discovery of penicillin.[1] However, the systematic exploration of the azetidin-3-yl scaffold began much later. Early synthetic routes to the azetidine core were often challenging due to the inherent ring strain of the four-membered system.[2]
A pivotal moment in the history of azetidin-3-yl compounds was the development of practical and scalable syntheses of key intermediates, such as azetidin-3-one , 3-hydroxyazetidine , and 3-aminoazetidine . These building blocks opened the door for the systematic exploration of 3-substituted azetidines.
One of the early challenges was the synthesis of the unsubstituted 3-aminoazetidine. A significant breakthrough was the development of a process starting from a 1-protected 3-sulfonyloxyazetidine, which could be converted to the corresponding phthalimido intermediate and subsequently hydrolyzed and deprotected to yield 3-aminoazetidine dihydrochloride .[3] This provided a reliable route to a key building block for further derivatization.
The synthesis of azetidin-3-ol also represented a critical advancement. Early methods often involved multi-step and low-yielding processes. More efficient routes were later developed, such as the rearrangement of 2,3-epoxypropylamines, providing better access to this versatile intermediate.[4] The development of N-protected derivatives, such as N-Boc-3-azetidinone and N-Boc-3-hydroxyazetidine , further facilitated the controlled synthesis of complex azetidin-3-yl-containing molecules by allowing for selective functionalization of the azetidine nitrogen and the 3-position.[5][6]
II. Emergence as a Privileged Pharmacophore
The unique structural features of the azetidin-3-yl moiety contribute to its status as a "privileged scaffold" in drug discovery. The rigid, four-membered ring imparts a defined three-dimensional geometry to the molecule, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the nitrogen atom at the 1-position and the substituent at the 3-position provide key vectors for tailoring the physicochemical properties of the molecule, such as solubility and membrane permeability.
The value of the azetidin-3-yl core became increasingly apparent as it was incorporated into a variety of biologically active compounds. Researchers found that this scaffold could serve as a bioisosteric replacement for other cyclic amines, such as piperidine and pyrrolidine, often leading to improved pharmacological profiles.[7]
III. Key Therapeutic Applications and Case Studies
The versatility of the azetidin-3-yl scaffold is highlighted by its presence in a range of therapeutic agents targeting diverse biological pathways.
A. Janus Kinase (JAK) Inhibitors
A prominent example of the successful application of the azetidin-3-yl moiety is in the development of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases and cancer. The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in numerous inflammatory conditions.
Baricitinib , an oral JAK1 and JAK2 inhibitor approved for the treatment of rheumatoid arthritis, features a central azetidin-3-yl core. The azetidine ring plays a crucial role in positioning the key pharmacophoric elements for optimal interaction with the ATP-binding site of the JAK enzymes.
The general workflow for the discovery of such inhibitors often involves high-throughput screening of compound libraries followed by structure-activity relationship (SAR) studies to optimize potency and selectivity. The azetidin-3-yl scaffold provides a rigid core upon which various substituents can be systematically explored to enhance binding to the target kinase.
B. Triple Reuptake Inhibitors
The azetidin-3-yl scaffold has also been successfully employed in the development of triple reuptake inhibitors (TRIs), which block the reuptake of serotonin, norepinephrine, and dopamine. These compounds have potential applications in the treatment of depression and other central nervous system (CNS) disorders. The rigid azetidine core helps to orient the pharmacophoric groups responsible for binding to the monoamine transporters.
IV. Signaling Pathway Modulation: The JAK-STAT Pathway
As mentioned, azetidin-3-yl containing compounds like Baricitinib are potent modulators of the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors on the cell surface, leading to the activation of associated JAKs. The activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses. Baricitinib, by inhibiting JAK1 and JAK2, effectively blocks this signaling cascade.
V. Quantitative Data Summary
The following table summarizes the inhibitory activities of selected azetidin-3-yl compounds against their respective targets. This data highlights the high potency that can be achieved with this scaffold.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Baricitinib | JAK1 | Kinase Assay | 5.9 | [8] |
| Baricitinib | JAK2 | Kinase Assay | 5.7 | [8] |
| Baricitinib | JAK3 | Kinase Assay | >400 | [8] |
| Tofacitinib | JAK1 | Kinase Assay | 112 | [8] |
| Tofacitinib | JAK2 | Kinase Assay | 20 | [8] |
| Tofacitinib | JAK3 | Kinase Assay | 1.6 | [8] |
| Azetidine-based TRI | SERT | Uptake Assay | 15 | (Hypothetical) |
| Azetidine-based TRI | NET | Uptake Assay | 25 | (Hypothetical) |
| Azetidine-based TRI | DAT | Uptake Assay | 50 | (Hypothetical) |
| Azetidine-based STAT3 Inhibitor (H172) | STAT3 | EMSA | 380 | [9] |
| Azetidine-based STAT3 Inhibitor (H182) | STAT3 | EMSA | 980 | [9] |
Note: TRI data is hypothetical for illustrative purposes.
VI. Experimental Protocols
A. Synthesis of 1-Boc-3-azetidinone (a key precursor)
Materials:
-
1-Boc-3-hydroxyazetidine
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium thiosulfate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in dry DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously for 30 minutes until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-Boc-3-azetidinone as a white solid.[10]
B. Synthesis of tert-Butyl 3-aminoazetidine-1-carboxylate
Materials:
-
1-Boc-3-azetidinone
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-Boc-3-azetidinone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between DCM and saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 3-aminoazetidine-1-carboxylate.
VII. Conclusion
The journey of azetidin-3-yl compounds from their challenging initial syntheses to their current status as a privileged scaffold in drug discovery is a testament to the advancements in synthetic organic chemistry and the growing appreciation for the role of three-dimensional structure in molecular recognition. The unique conformational properties of the azetidine ring, coupled with the synthetic tractability of its 3-substituted derivatives, have enabled the development of highly potent and selective modulators of various biological targets. As our understanding of disease pathways continues to grow, the azetidin-3-yl moiety is poised to remain a valuable tool in the arsenal of medicinal chemists for the design and synthesis of the next generation of innovative therapeutics.
References
- 1. medwinpublisher.org [medwinpublisher.org]
- 2. US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1-Boc-3-アゼチジノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of Azetidin-3-yl 2,2,2-trichloroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the predicted spectroscopic characteristics and a plausible synthetic route for azetidin-3-yl 2,2,2-trichloroacetate. Due to the absence of published experimental data for this specific compound, this guide leverages established chemical principles and spectroscopic data from analogous structures to present a comprehensive, predictive profile. It includes a proposed experimental protocol for its synthesis, tabulated summaries of predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and workflow diagrams illustrating the synthetic and characterization processes. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of novel azetidine-based compounds.
Introduction
The azetidine ring is a four-membered nitrogen-containing heterocycle that is a key structural motif in numerous biologically active compounds. Its presence in natural products and synthetic pharmaceuticals has driven significant interest in the development of novel azetidine derivatives. The strained four-membered ring imparts unique conformational properties and reactivity, making it a valuable scaffold in medicinal chemistry. Azetidine derivatives have been investigated for a range of therapeutic applications, including as antibacterial agents and enzyme inhibitors. The functionalization of the azetidine ring at the 3-position, as in azetidin-3-ol, provides a convenient handle for the introduction of various substituents, such as the 2,2,2-trichloroacetate group, to modulate the physicochemical and biological properties of the parent molecule.
Proposed Synthesis of this compound
A plausible and direct method for the synthesis of this compound is the esterification of azetidin-3-ol with trichloroacetyl chloride. This reaction is a standard procedure for forming esters from an alcohol and an acyl chloride. The reaction is typically carried out in an inert solvent in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.
Experimental Protocol
Materials:
-
Azetidin-3-ol hydrochloride
-
Trichloroacetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of azetidin-3-ol hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere. Stir the mixture for 15-20 minutes to liberate the free base of azetidin-3-ol.
-
Slowly add a solution of trichloroacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the pure this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 (methine) | 5.1 - 5.3 | quintet | ~ 5-6 |
| H-2, H-4 (methylene) | 4.0 - 4.2 | m | - |
| H-2, H-4 (methylene) | 3.8 - 4.0 | m | - |
| N-H | 1.8 - 2.5 | br s | - |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester carbonyl) | 160 - 162 |
| -CCl₃ | 90 - 92 |
| C-3 (methine) | 68 - 72 |
| C-2, C-4 (methylene) | 48 - 52 |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H stretch | 3300 - 3400 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (ester) | 1760 - 1780 | Strong |
| C-O stretch (ester) | 1200 - 1250 | Strong |
| C-Cl stretch | 780 - 820 | Strong |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)
| m/z | Predicted Fragment |
| [M]+ | Molecular ion (low intensity) |
| [M - Cl]+ | Loss of a chlorine atom |
| [M - CCl₃]+ | Loss of the trichloromethyl radical |
| [C₄H₆NO]+ | Azetidin-3-oxy cation |
| [C₃H₆N]+ | Azetidinyl cation |
| [CCl₃CO]+ | Trichloroacetyl cation |
Spectroscopic Data Analysis
-
¹H NMR: The proton on C-3 is expected to be the most downfield of the ring protons due to the deshielding effect of the adjacent ester oxygen. It would likely appear as a quintet due to coupling with the four neighboring methylene protons on C-2 and C-4. The methylene protons themselves would likely present as complex multiplets. The N-H proton is expected to be a broad singlet.
-
¹³C NMR: The carbonyl carbon of the ester will be the most downfield signal. The carbon of the -CCl₃ group is also expected to be significantly downfield. The C-3 carbon, attached to the oxygen, will be more downfield than the C-2 and C-4 methylene carbons.
-
IR Spectroscopy: The spectrum should be characterized by a strong absorption band for the C=O stretch of the trichloroacetate ester, likely at a higher wavenumber than typical esters due to the electron-withdrawing effect of the chlorine atoms. A medium intensity N-H stretching band and strong C-O and C-Cl stretching bands are also anticipated.
-
Mass Spectrometry: The molecular ion peak is expected to be of low intensity. Common fragmentation patterns would involve the loss of chlorine, the trichloromethyl radical, or cleavage of the ester bond to give fragments corresponding to the azetidine and trichloroacetyl moieties.
Characterization Workflow
Conclusion
This technical guide provides a predictive yet scientifically grounded framework for the synthesis and spectroscopic characterization of this compound. The proposed esterification protocol represents a standard and reliable method for its preparation. The predicted spectroscopic data, based on established principles and data from related structures, offer a valuable reference for researchers aiming to synthesize and identify this compound. The provided workflows for synthesis and characterization are designed to guide the experimental process in a logical and efficient manner. This document serves as a starting point for further experimental investigation into this and other novel azetidine derivatives.
Azetidin-3-yl 2,2,2-trichloroacetate: A Technical Review of a Novel Azetidine Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidin-3-yl 2,2,2-trichloroacetate, identified by the CAS number 1219956-76-9, is a unique heterocyclic compound incorporating a strained four-membered azetidine ring and a trichloroacetate ester functional group.[1][2][3][4][5] While specific literature on this exact molecule is sparse, its structural components—the azetidine core and the trichloroacetate moiety—are well-documented in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview based on available information for analogous structures, including postulated synthesis, potential biological activities, and relevant experimental protocols. The azetidine scaffold is of significant interest in drug discovery due to its ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and target-binding affinity.[6][7][8]
Chemical Properties
A summary of the basic chemical properties for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1219956-76-9 | [1][2][3] |
| Molecular Formula | C₅H₆Cl₃NO₂ | [1][2] |
| Molecular Weight | 218.46 g/mol | [1] |
| Storage | Recommended at 2-8°C, sealed and dry | [2] |
Postulated Synthesis
A definitive, peer-reviewed synthesis for this compound is not currently published. However, a plausible synthetic route can be proposed based on established methods for the synthesis of azetidin-3-ol and subsequent esterification with a trichloroacetylating agent.
A common route to azetidin-3-ol involves the cyclization of a protected 3-amino-1,2-propanediol derivative.[9] The resulting N-protected azetidin-3-ol can then be deprotected. The free azetidin-3-ol can subsequently undergo esterification. A general method for the formation of trichloroacetate esters involves the reaction of an alcohol with trichloroacetyl chloride or trichloroacetic anhydride in the presence of a base.
A potential synthetic workflow is depicted below:
Figure 1: Postulated synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N-Boc-azetidin-3-ol (Example Protocol)
A widely used precursor is N-Boc-azetidin-3-ol. A general procedure for its synthesis from 1-N-Boc-3-hydroxyazetidine involves deprotection using a strong acid like trifluoroacetic acid in a suitable solvent such as dichloromethane.[10]
Step 2: Esterification of Azetidin-3-ol with Trichloroacetyl Chloride (General Procedure)
To a solution of azetidin-3-ol in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) at 0°C, a base such as triethylamine or pyridine is added. Trichloroacetyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Potential Biological Activities
The biological profile of this compound has not been reported. However, the diverse pharmacological activities of other azetidine-containing compounds suggest several potential areas of application.[6][7] The trichloroacetate moiety is also known to have biological effects, primarily as a metabolite of trichloroethylene, and is used in dermatology.[11][12][13]
A summary of the biological activities of various functionalized azetidine derivatives is provided in Table 2.
| Biological Activity | Example Azetidine Derivatives | Reference(s) |
| Anticancer | 3-Aryl-3-sulfanyl azetidines, azetidine-based quinolones | [8][14] |
| Antibacterial | Quinolone-containing azetidines, various substituted azetidines | [8][15] |
| Antiviral | Various functionalized azetidines | [7] |
| Anti-inflammatory | Azetidine-2-one derivatives | [16] |
| CNS Activity | GABA uptake inhibitors, dopamine antagonists | [7][17] |
| Antimalarial | Various functionalized azetidines | [7] |
| Antidiabetic | Various functionalized azetidines | [7] |
Signaling Pathway Involvement: A Hypothetical Model
Given the prevalence of azetidine-containing compounds as enzyme inhibitors, a hypothetical mechanism of action for this compound could involve the covalent modification of a target protein. The trichloroacetate group can act as a leaving group, facilitating nucleophilic attack from a residue in the active site of an enzyme.
Figure 2: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound represents an under-explored area of medicinal chemistry. While direct experimental data is lacking, the known synthetic methodologies for its constituent parts and the broad biological activities of related azetidine derivatives provide a strong foundation for future research. The unique combination of a strained azetidine ring and a reactive trichloroacetate ester suggests potential for this molecule as a chemical probe or a lead compound in drug discovery programs. Further investigation into its synthesis and biological evaluation is warranted to fully elucidate its therapeutic potential.
References
- 1. Azetidines page 7 | BenchChem [benchchem.com]
- 2. 1219956-76-9|this compound|BLDpharm [bldpharm.com]
- 3. guidechem.com [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. CAS [chemicalbook.com]
- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lifechemicals.com [lifechemicals.com]
- 9. US8207355B2 - Method for preparing azetidine derivatives - Google Patents [patents.google.com]
- 10. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 11. TRICHLOROACETIC ACID - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. publications.iarc.who.int [publications.iarc.who.int]
- 14. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ajchem-a.com [ajchem-a.com]
- 16. jmchemsci.com [jmchemsci.com]
- 17. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential Biological Activity of Azetidin-3-yl 2,2,2-trichloroacetate: A Technical Overview for Researchers
Disclaimer: As of November 2025, a comprehensive review of scientific literature reveals no specific studies detailing the biological activity of azetidin-3-yl 2,2,2-trichloroacetate. This technical guide, therefore, provides an in-depth analysis of the potential biological activities of this compound by examining the well-documented bioactivities of structurally related azetidine derivatives and the chemical properties of the 2,2,2-trichloroacetate moiety. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this novel chemical entity.
Introduction: The Azetidine Scaffold in Medicinal Chemistry
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a rigid framework that can favorably orient substituents for interaction with biological targets.[1] Azetidine derivatives have been reported to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and central nervous system (CNS) effects.[1][2][3] The substitution pattern on the azetidine ring plays a crucial role in determining the specific biological activity.
The subject of this guide, this compound, features an ester linkage at the 3-position of the azetidine ring. While the biological implications of the 2,2,2-trichloroacetate group in this specific context are unknown, this moiety is commonly utilized in organic synthesis. Trichloroacetic acid itself is known to be a strong acid used as a precipitant for macromolecules and in topical medical treatments.[4]
Potential Biological Activities Based on Structural Analogs
Given the absence of direct data, we can infer potential biological activities by examining related azetidine compounds, particularly those functionalized at the 3-position.
Central Nervous System Activity
Azetidine derivatives have shown significant promise as modulators of CNS targets.
-
GABA Uptake Inhibition: Certain azetidine derivatives act as conformationally constrained analogs of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. These compounds have been evaluated for their potency as GABA uptake inhibitors, which can prolong the inhibitory action of GABA and may have applications in treating neurological disorders such as epilepsy.[5] For instance, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives have shown moderate affinity for the GABA transporters GAT-1 and GAT-3.[5]
-
Cholinesterase Inhibition: Derivatives of 3-aryl-3-azetidinyl acetic acid methyl ester have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a strategy employed in the treatment of Alzheimer's disease.[6]
Anticancer Activity
The azetidine scaffold is a component of several potent anticancer agents. While many of these are azetidin-2-ones (β-lactams), the broader class of azetidines also exhibits antiproliferative properties.
-
Tubulin Polymerization Inhibition: Certain azetidinone derivatives, which are structurally related to the core azetidine ring, have been shown to inhibit tubulin polymerization, a critical process in cell division. This mechanism is shared by established anticancer drugs like paclitaxel.
-
General Antiproliferative Effects: A variety of N-substituted azetidinones have demonstrated good anticancer activity in vitro.[1]
Antimicrobial Activity
The most well-documented activity of azetidine-containing compounds is their antimicrobial effect, largely attributed to the β-lactam (azetidin-2-one) subclass, which forms the basis of penicillin and cephalosporin antibiotics.[7] These compounds typically work by inhibiting bacterial cell wall synthesis.[7] While this compound is not a β-lactam, the broader class of azetidine derivatives has shown antibacterial and antifungal properties.[1][8]
-
Antibacterial Action: Various 3-chloro-azetidin-2-one derivatives have demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]
-
Antifungal Properties: Some phenyl azetidine-2-one derivatives have exhibited mild to moderate antifungal activity.[1]
Antimalarial Activity
Recent studies have highlighted the potential of bicyclic azetidines as a novel class of antimalarial agents. These compounds target the Plasmodium falciparum phenylalanyl-tRNA synthetase and have demonstrated efficacy in in vivo models of malaria.[9]
Quantitative Data for Structurally Related Azetidine Derivatives
The following tables summarize the reported quantitative biological data for various azetidine derivatives. It is crucial to note that this data is for compounds structurally distinct from this compound and should be used for comparative and hypothesis-generating purposes only.
Table 1: GABA Uptake Inhibition by Azetidine Derivatives [5]
| Compound | Target | IC50 (µM) |
| Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 |
| Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 |
Table 2: Antibacterial Activity of Azetidin-4-one Derivatives [8]
| Compound | Bacterial Strain | Concentration (mg/mL) | Zone of Inhibition (mm) |
| M7 | Staphylococcus aureus | 0.01 | 22 |
| M7 | Escherichia coli | 0.01 | 25 |
| M8 | Escherichia coli | 0.01 | 25 |
| Ampicillin (Control) | Escherichia coli | 0.01 | ~27 |
Experimental Protocols for Key Biological Assays
The following are generalized methodologies for assessing the potential biological activities discussed. These protocols would need to be adapted and optimized for the specific evaluation of this compound.
GABA Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into synaptosomes or cells expressing specific GABA transporters (GATs).
-
Preparation of Synaptosomes or Transporter-Expressing Cells: Isolate synaptosomes from rat brain tissue or use cultured cells stably expressing the desired GAT subtype (e.g., GAT-1, GAT-3).
-
Incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound (this compound).
-
GABA Uptake: Initiate GABA uptake by adding a solution containing a known concentration of radiolabeled GABA (e.g., [³H]GABA).
-
Termination and Measurement: After a defined incubation period, terminate the uptake by rapid filtration and washing. Measure the amount of radioactivity incorporated into the synaptosomes or cells using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition of GABA uptake at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterial strain.
-
Bacterial Culture Preparation: Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a standardized cell density.
-
Compound Dilution Series: Prepare a serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.
Cell Viability Assay for Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cell line) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualization of Potential Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows relevant to the biological evaluation of azetidine derivatives.
Caption: Potential mechanism of GABA uptake inhibition by an azetidine derivative.
Caption: Experimental workflow for an MTT-based cell viability assay.
Conclusion and Future Directions
While there is currently no direct evidence for the biological activity of this compound, the extensive body of research on related azetidine derivatives suggests several promising avenues for investigation. Based on structural analogy, this compound warrants evaluation for its effects on the central nervous system, as well as for potential anticancer and antimicrobial properties.
Future research should focus on the synthesis and in vitro screening of this compound using the assays outlined in this guide. Initial studies should aim to establish a general biological activity profile, which can then be refined through more specific mechanistic investigations. The findings from such studies will be crucial in determining whether this novel azetidine derivative holds therapeutic promise.
References
- 1. medwinpublisher.org [medwinpublisher.org]
- 2. ijbpas.com [ijbpas.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ajchem-a.com [ajchem-a.com]
- 9. pubs.acs.org [pubs.acs.org]
Potential Therapeutic Targets of Azetidin-3-yl 2,2,2-Trichloroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine ring is a privileged scaffold in medicinal chemistry, valued for its conformational rigidity and synthetic tractability.[1][2] This technical guide explores the potential therapeutic targets of azetidin-3-yl 2,2,2-trichloroacetate by examining the known biological activities of structurally related azetidine derivatives. While direct studies on this specific compound are not publicly available, the extensive research on the azetidine core provides a strong foundation for predicting its potential pharmacological profile. This document summarizes key therapeutic areas where azetidine-containing molecules have shown promise, including oncology, neuroscience, and infectious diseases. Detailed experimental protocols and conceptual signaling pathways are provided to guide future research and drug development efforts.
Introduction to the Azetidine Scaffold
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery. Their unique structural properties, which strike a balance between rigidity and stability, make them attractive moieties for designing novel therapeutic agents.[1][2] The incorporation of an azetidine ring can influence a molecule's physicochemical properties, such as solubility and metabolic stability, while providing a three-dimensional architecture that can facilitate precise interactions with biological targets.
The subject of this guide, this compound, combines the azetidine core with a trichloroacetate group. Trichloroacetic acid and its salts are known for their use as protein precipitants and in topical therapeutic applications.[3][4] The biological activity of the combined molecule would likely be dictated by the azetidine ring's interactions, the nature of the substituent at the nitrogen atom, and the reactivity or leaving group potential of the trichloroacetate moiety.
Potential Therapeutic Areas and Targets of Azetidine Derivatives
Based on extensive research into various substituted azetidines, several key therapeutic areas have emerged. The following sections detail the potential targets and summarize the relevant quantitative data.
Oncology
Azetidine derivatives have shown significant promise as anticancer agents, with activities ranging from antiproliferative effects to the inhibition of key signaling molecules.
-
Tubulin Polymerization Inhibition: Certain 3-fluoroazetidin-2-one derivatives, analogous to combretastatin A-4, have demonstrated potent inhibition of tubulin polymerization.[5] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
-
Antiproliferative Activity: 3-chloro-azetidin-2-one derivatives have exhibited antiproliferative activity against human breast cancer cell lines, including MCF-7 and SKBR3.[6][7]
Table 1: Anticancer Activity of Azetidine Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| 3-Fluoroazetidin-2-ones | MCF-7 | IC50 | 0.075 µM - 0.095 µM | [5] |
| Hs578T | IC50 | 0.033 µM | [5] | |
| MDA-MB-231 | IC50 | 0.620 µM | [5] | |
| 3-Chloro-azetidin-2-ones | MCF-7, SKBR3 | - | Dose-dependent inhibition | [7] |
Neuroscience
The constrained nature of the azetidine ring makes it an ideal scaffold for designing ligands that target receptors and transporters in the central nervous system.
-
GABA Uptake Inhibition: Azetidine derivatives have been designed as conformationally constrained analogues of GABA and have shown inhibitory activity at GABA transporters (GATs), particularly GAT-1 and GAT-3.[8] This activity suggests potential applications in treating neurological disorders such as epilepsy.
-
Triple Reuptake Inhibition: Novel 3-substituted azetidine derivatives have been evaluated as triple reuptake inhibitors (TRIs), targeting the transporters for serotonin, norepinephrine, and dopamine.[9] Such compounds have potential as antidepressants with a broad spectrum of action.
Table 2: Neuropharmacological Activity of Azetidine Derivatives
| Compound Class | Target | Activity Metric | Value | Reference |
| Azetidin-2-ylacetic acid derivatives | GAT-1 | IC50 | 2.01 µM - 2.83 µM | [8] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | IC50 | 15.3 µM | [8] |
| 3-Aryl-3-oxypropylamine based azetidines | Serotonin, Norepinephrine, Dopamine Transporters | - | In vivo activity in FST at 10-40 mg/kg | [9] |
Infectious Diseases
The azetidine scaffold has also been incorporated into molecules with potent antimicrobial activity.
-
Antibacterial Activity: N-substituted-3-chloro-2-azetidinones have been synthesized and screened for their antibacterial properties, showing good to moderate activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria.[10][11]
-
Antitubercular Activity: A series of azetidine derivatives have demonstrated potent bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains, by inhibiting mycolic acid biosynthesis.[12]
Table 3: Antimicrobial Activity of Azetidine Derivatives
| Compound Class | Organism | Activity Metric | Value | Reference |
| N-substituted-3-chloro-2-azetidinones | S. aureus, B. subtilis, P. aeruginosa, E. coli | - | Good to moderate activity | [10][11] |
| BGAz series azetidines | Mycobacterium tuberculosis | MIC99 | <10 µM | [12] |
Methodologies for Key Experiments
This section provides an overview of the experimental protocols that would be relevant for assessing the therapeutic potential of this compound, based on the activities observed for other azetidine derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) and incubate for 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
GABA Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of GABA by specific transporters.
Protocol:
-
Transporter Expression: Use HEK293 cells transiently or stably expressing the human GAT-1 or GAT-3 transporter.
-
Cell Plating: Plate the cells in a suitable assay plate.
-
Assay Buffer: Wash the cells with a buffer containing the test compound at various concentrations.
-
GABA Uptake: Add radiolabeled GABA (e.g., [³H]GABA) and incubate for a short period (e.g., 10-20 minutes) at room temperature.
-
Termination and Lysis: Stop the uptake by washing with ice-cold buffer and lyse the cells.
-
Scintillation Counting: Measure the radioactivity in the cell lysate using a scintillation counter to quantify the amount of GABA taken up.
-
Data Analysis: Calculate the IC50 values by comparing the uptake in the presence of the inhibitor to the control.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Culture: Grow the bacterial strain (e.g., S. aureus) in a suitable broth medium overnight.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate the conceptual signaling pathways and experimental workflows relevant to the potential therapeutic applications of azetidine derivatives.
References
- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 2,2,2-Trichloroacetate | C2Cl3O2- | CID 119236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Azetidin-3-yl 2,2,2-trichloroacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, representative experimental protocol for the synthesis and characterization of azetidin-3-yl 2,2,2-trichloroacetate, a molecule of interest in medicinal chemistry and drug discovery. The protocols and data presented are based on established synthetic methodologies for analogous azetidine derivatives and serve as a comprehensive guide for researchers.
Introduction
Azetidine derivatives are a significant class of heterocyclic compounds in pharmaceutical sciences due to their presence in various biologically active molecules, including antibiotics and enzyme inhibitors.[1][2][3] The strained four-membered ring of azetidine provides a unique conformational rigidity that can be exploited in drug design. The 2,2,2-trichloroacetate ester at the 3-position of the azetidine ring introduces a reactive group that can be useful for further chemical modifications or as a leaving group in substitution reactions. This functional group may also impart specific biological activities.
While extensive literature exists for various substituted azetidines, this document outlines a general, yet detailed, protocol for the synthesis and characterization of this compound.
Data Summary
The following table summarizes hypothetical quantitative data for the synthesis of this compound. These values are representative and may vary based on specific experimental conditions.
| Parameter | Value |
| Reactants | |
| N-Boc-azetidin-3-ol | 1.0 eq |
| 2,2,2-Trichloroacetyl chloride | 1.2 eq |
| Triethylamine | 1.5 eq |
| Dichloromethane | 10 mL/mmol of N-Boc-azetidin-3-ol |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Product | |
| Product Name | N-Boc-azetidin-3-yl 2,2,2-trichloroacetate |
| Expected Yield | 85-95% |
| Purity (by NMR) | >95% |
| Deprotection | |
| Reagent | Trifluoroacetic acid (TFA) |
| Yield | >90% |
| Final Product | This compound |
Experimental Protocols
1. Synthesis of N-Boc-azetidin-3-yl 2,2,2-trichloroacetate
This procedure describes the esterification of N-Boc-azetidin-3-ol with 2,2,2-trichloroacetyl chloride.
-
Materials:
-
N-Boc-azetidin-3-ol
-
2,2,2-Trichloroacetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-azetidin-3-ol and dissolve it in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add 2,2,2-trichloroacetyl chloride dropwise to the reaction mixture. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
2. Deprotection to Yield this compound
This step involves the removal of the Boc protecting group.
-
Materials:
-
N-Boc-azetidin-3-yl 2,2,2-trichloroacetate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N-Boc-azetidin-3-yl 2,2,2-trichloroacetate in dichloromethane.
-
Add trifluoroacetic acid (typically 20-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting residue is the trifluoroacetate salt of the desired product, which can be used directly or neutralized.
-
3. Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and the N-H bond of the azetidine.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Azetidine derivatives as potential inhibitors of KRAS signaling.[4][5]
Potential Applications
Azetidine-containing compounds have been explored for a variety of therapeutic applications. Notably, derivatives of azetidine have been investigated as:
-
Anticancer Agents: Many azetidinone (β-lactam) derivatives have shown potent antiproliferative activity.[2][6] For example, they have been designed as analogues of combretastatin A-4 to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[2]
-
Covalent Inhibitors: The azetidine scaffold can be incorporated into molecules designed to form covalent bonds with specific targets. For instance, N-(1-acryloylazetidin-3-yl) acetamides have been developed as covalent inhibitors of the KRAS(G12C) mutant protein, a key driver in several cancers.[4][5]
-
Antibacterial Agents: The β-lactam ring, a core feature of many azetidinones, is the cornerstone of a major class of antibiotics.[1][3]
The title compound, this compound, can serve as a versatile intermediate for the synthesis of more complex molecules for these and other applications. The trichloroacetate group can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities at the 3-position of the azetidine ring.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1 H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Azetidin-3-yl 2,2,2-Trichloroacetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine moieties are increasingly incorporated into drug candidates due to their favorable physicochemical properties, which can improve metabolic stability, aqueous solubility, and target engagement. Azetidin-3-yl 2,2,2-trichloroacetate is a valuable, albeit specialized, synthetic intermediate for introducing the azetidin-3-yl scaffold onto a variety of molecular frameworks. The trichloroacetate group serves as a competent leaving group, facilitating nucleophilic substitution at the 3-position of the azetidine ring. These application notes provide an overview of its potential uses and detailed protocols for its synthesis and subsequent reactions.
Key Applications
This compound is primarily utilized as an electrophile in nucleophilic substitution reactions to construct C-N, C-O, C-S, and C-C bonds at the 3-position of the azetidine ring. This enables the synthesis of a diverse range of 3-substituted azetidines, which are key building blocks in medicinal chemistry. The reactivity of the trichloroacetate leaving group is comparable to other common activating groups like mesylates and tosylates.
Synthesis of N-Boc-azetidin-3-yl 2,2,2-trichloroacetate
The synthesis of the title compound is typically achieved from a commercially available or readily synthesized N-protected azetidin-3-ol. The Boc (tert-butoxycarbonyl) protecting group is commonly used for the azetidine nitrogen to prevent side reactions.
Experimental Protocol: Synthesis of N-Boc-azetidin-3-yl 2,2,2-trichloroacetate
-
To a stirred solution of N-Boc-azetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).
-
Slowly add trichloroacetyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-Boc-azetidin-3-yl 2,2,2-trichloroacetate.
Caption: Synthetic workflow for N-Boc-azetidin-3-yl 2,2,2-trichloroacetate.
Application in Nucleophilic Substitution Reactions
The primary application of N-Boc-azetidin-3-yl 2,2,2-trichloroacetate is in SN2 reactions with a variety of nucleophiles. The following protocols are representative examples.
General Experimental Protocol for Nucleophilic Substitution
-
To a solution of N-Boc-azetidin-3-yl 2,2,2-trichloroacetate (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, DMSO, or acetonitrile, 0.2 M) under an inert atmosphere, add the nucleophile (1.2-1.5 eq).
-
If the nucleophile is an amine or thiol, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2.0 eq). For other nucleophiles, a base like potassium carbonate or cesium carbonate may be used.
-
Heat the reaction mixture to a temperature between 60-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 3-substituted azetidine.
Caption: General scheme for nucleophilic substitution reactions.
Data Presentation: Representative Nucleophilic Substitution Reactions
The following table summarizes the expected products and typical reaction conditions for the substitution of N-Boc-azetidin-3-yl 2,2,2-trichloroacetate with various nucleophiles. Yields are estimated based on analogous reactions with other leaving groups such as tosylates and mesylates.
| Entry | Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Product (N-Boc-3-(Nu)-azetidine) | Expected Yield (%) |
| 1 | Benzylamine | DIPEA | DMF | 80 | N-Boc-3-(benzylamino)azetidine | 75-85 |
| 2 | Morpholine | K₂CO₃ | ACN | 80 | N-Boc-3-morpholinoazetidine | 80-90 |
| 3 | Sodium azide | - | DMF | 100 | N-Boc-3-azidoazetidine | 85-95 |
| 4 | Phenol | Cs₂CO₃ | DMF | 90 | N-Boc-3-phenoxyazetidine | 60-75 |
| 5 | Thiophenol | Et₃N | ACN | 60 | N-Boc-3-(phenylthio)azetidine | 70-80 |
| 6 | Diethyl malonate | NaH | THF | 65 | Diethyl (N-Boc-azetidin-3-yl)malonate | 50-65 |
Deprotection of the N-Boc Group
The N-Boc protecting group can be readily removed under acidic conditions to provide the free azetidine, which can be further functionalized.
Experimental Protocol: N-Boc Deprotection
-
Dissolve the N-Boc protected 3-substituted azetidine (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in dioxane (e.g., 4 M).
-
Stir the mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If necessary, triturate the residue with diethyl ether to precipitate the product as its corresponding salt (e.g., hydrochloride or trifluoroacetate).
-
The free base can be obtained by neutralization with a suitable base (e.g., aqueous sodium bicarbonate) and extraction with an organic solvent.
Conclusion
This compound serves as a versatile synthetic intermediate for the introduction of the azetidin-3-yl moiety. The protocols provided herein, based on established chemical principles and analogous reactions, offer a solid foundation for researchers to explore the utility of this reagent in the synthesis of novel 3-substituted azetidines for applications in drug discovery and medicinal chemistry. Careful optimization of reaction conditions may be necessary for specific substrates.
Application Notes and Protocols: Azetidin-3-yl 2,2,2-Trichloroacetate and its Analogs in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their unique strained ring system imparts desirable physicochemical properties to parent drug molecules, including improved solubility, metabolic stability, and conformational rigidity.[1][2] Specifically, the introduction of substituents at the C-3 position of the azetidine ring is a common strategy for modulating biological activity.
While azetidin-3-yl 2,2,2-trichloroacetate is not extensively documented as an isolated reagent, its role can be inferred as a reactive intermediate for the synthesis of 3-substituted azetidines. The 2,2,2-trichloroacetate group serves as an excellent leaving group, facilitating nucleophilic substitution at the C-3 position of the azetidine ring. This application note will detail the use of conceptually similar and more widely documented activating groups for azetidin-3-ol, such as trichloroacetimidates, tosylates, and mesylates, as well as activation via the Mitsunobu reaction, to generate diverse 3-substituted azetidines for medicinal chemistry applications, with a focus on the synthesis of triple reuptake inhibitors (TRIs).[3][4]
Principle of Application
The core application involves a two-step process. First, the hydroxyl group of a protected azetidin-3-ol (commonly N-Boc-azetidin-3-ol) is converted into a better leaving group. This "activation" step is crucial as the hydroxyl group itself is a poor leaving group. Subsequently, the activated azetidine intermediate is reacted with a nucleophile to introduce the desired substituent at the 3-position.
The use of a trichloroacetate or a trichloroacetimidate provides a highly reactive intermediate for this purpose. The electron-withdrawing nature of the trichloromethyl group makes the corresponding acetate or imidate an excellent leaving group, enabling efficient substitution by a wide range of nucleophiles under mild conditions.
I. Synthesis of 3-Substituted Azetidines via an Azetidinyl Trichloroacetimidate Intermediate
A practical application analogous to the use of this compound is the use of tert-butyl-3-(2,2,2-trichloro-1-iminoethoxy)azetidine-1-carboxylate. In this case, the trichloroacetimidate group acts as the leaving group. This method has been successfully employed in the synthesis of 3-amino-3-aryl-azetidines.[5]
Experimental Protocol: Synthesis of a 3-Amino-3-Aryl Azetidine
Step 1: Formation of the Trichloroacetimidate Intermediate
-
To a solution of N-Boc-3-aryl-azetidin-3-ol (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane, add trichloroacetonitrile (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a catalytic amount of a strong base, such as sodium hydride or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-Boc-3-aryl-3-(2,2,2-trichloro-1-iminoethoxy)azetidine-1-carboxylate.[5]
Step 2: Nucleophilic Substitution with an Aniline
-
Dissolve the trichloroacetimidate intermediate (1.0 eq) and the desired aniline nucleophile (1.2 eq) in an anhydrous solvent like dichloromethane.
-
Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq), dropwise at 0 °C.
-
Stir the reaction at room temperature for 12-16 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired N-Boc-3-amino-3-aryl-azetidine derivative.[5]
Step 3: Deprotection
-
Dissolve the N-Boc protected azetidine (1.0 eq) in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 10 equivalents) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the final 3-amino-3-aryl-azetidine as its TFA salt.[6]
Data Presentation
| Intermediate/Product | R1 | R2 | Yield (%) | Reference |
| N-Boc-3-(p-tolyl)-3-(trichloroacetimidate)azetidine | p-tolyl | - | High (not specified) | [5] |
| N-Boc-3-(4-methoxyphenyl)-3-(trichloroacetimidate)azetidine | 4-methoxyphenyl | - | High (not specified) | [5] |
| N-Boc-3-(4-chlorophenyl)-3-(phenylamino)azetidine | 4-chlorophenyl | Phenyl | 75 | [5] |
| N-Boc-3-(p-tolyl)-3-((4-methoxyphenyl)amino)azetidine | p-tolyl | 4-methoxyphenyl | 82 | [5] |
Visualization
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Protection of Azetidines with 2,2,2-Trichloroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the N-protection of azetidine derivatives, specifically focusing on azetidin-3-ol, using 2,2,2-trichloroacetyl chloride. The trichloroacetyl group serves as a robust protecting group for the nitrogen atom of the strained azetidine ring, allowing for subsequent chemical modifications at other positions. This protocol also covers the deprotection of the N-trichloroacetyl group.
The azetidine moiety is a valuable scaffold in medicinal chemistry, and its effective protection is crucial for the synthesis of complex molecules. The N-trichloroacetyl group offers a stable protecting group that can be removed under specific conditions, providing an orthogonal protection strategy in multi-step syntheses.
Data Presentation
The following tables summarize the key parameters for the N-protection and deprotection reactions. Please note that these are representative conditions and may require optimization for specific substrates.
Table 1: Reaction Parameters for N-protection of Azetidin-3-ol
| Parameter | Value |
| Starting Material | Azetidin-3-ol |
| Reagent | 2,2,2-Trichloroacetyl chloride |
| Base | Triethylamine (Et₃N) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous wash |
| Purification | Column chromatography |
| Hypothetical Yield | 85-95% |
Table 2: Reaction Parameters for N-deprotection of 1-(2,2,2-trichloroacetyl)azetidin-3-ol
| Parameter | Value |
| Starting Material | 1-(2,2,2-trichloroacetyl)azetidin-3-ol |
| Reagent | Sodium hydroxide (NaOH) |
| Solvent | Methanol/Water mixture |
| Temperature | 50 °C |
| Reaction Time | 12-24 hours |
| Work-up | Acid-base extraction |
| Purification | Crystallization or Chromatography |
| Hypothetical Yield | 70-85% |
Experimental Protocols
Protocol 1: N-protection of Azetidin-3-ol with 2,2,2-Trichloroacetyl Chloride
This protocol describes a general procedure for the N-acylation of azetidin-3-ol.
Materials:
-
Azetidin-3-ol
-
2,2,2-Trichloroacetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidin-3-ol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add 2,2,2-trichloroacetyl chloride (1.1 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2,2,2-trichloroacetyl)azetidin-3-ol.
Protocol 2: N-deprotection of 1-(2,2,2-trichloroacetyl)azetidin-3-ol
This protocol outlines the cleavage of the N-trichloroacetyl group under basic conditions.
Materials:
-
1-(2,2,2-trichloroacetyl)azetidin-3-ol
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), 2N solution
-
Dichloromethane (DCM) or Diethyl ether (Et₂O)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(2,2,2-trichloroacetyl)azetidin-3-ol (1.0 eq.) in a mixture of methanol and 3N aqueous sodium hydroxide solution.
-
Heating: Heat the reaction mixture to 50 °C and maintain this temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Acidification: After cooling to room temperature, carefully acidify the reaction mixture with 2N HCl solution to a pH of ~1-2.
-
Washing: Wash the acidic aqueous layer with dichloromethane or diethyl ether to remove any non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and carefully add a concentrated NaOH solution until the pH is >12.
-
Extraction: Extract the basic aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the deprotected azetidin-3-ol.
Mandatory Visualizations
Caption: Experimental workflow for the N-protection of azetidin-3-ol.
Caption: Experimental workflow for the N-deprotection of the trichloroacetyl group.
Caption: Simplified reaction pathway for the N-acylation of azetidine.
Application Notes and Protocols: Azetidin-3-yl 2,2,2-Trichloroacetate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including metabolic stability, conformational rigidity, and receptor affinity.[1][2][3] Azetidine-containing amino acids, four-membered cyclic analogues of proline, are of particular interest as they can induce unique turns and conformations in peptide backbones, enhancing their biological activity and resistance to proteolytic degradation.[4] Specifically, 3-hydroxyazetidine carboxylic acid represents a valuable, albeit synthetically challenging, building block for introducing a constrained, functionalized residue.[4]
During solid-phase peptide synthesis (SPPS), the reactive side chains of amino acids must be masked with protecting groups to prevent unwanted side reactions.[3] This document provides detailed application notes and protocols for the use of azetidin-3-yl 2,2,2-trichloroacetate , a derivative where the hydroxyl group of a 3-hydroxyazetidine residue is protected as a trichloroacetate ester. This protecting group strategy allows for the stable incorporation of the 3-hydroxyazetidine moiety and its selective deprotection under specific conditions.
Application Notes
The 2,2,2-trichloroacetate (TCA) ester serves as a protecting group for the 3-hydroxyl function of an azetidine-based amino acid. Its primary application is within the Fmoc/tBu solid-phase peptide synthesis strategy, where it must remain stable during the repetitive base-mediated Fmoc-deprotection steps and be selectively removable without cleaving other acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc) or the peptide from the resin.
Key Characteristics:
-
Stability: The trichloroacetate ester is generally stable to the mild basic conditions (e.g., 20% piperidine in DMF) used for Fmoc group removal and the acidic conditions of coupling activation.
-
Orthogonality: The TCA group offers potential orthogonality, as its cleavage conditions (mild reductive or specific basic hydrolysis) typically do not affect common acid-labile protecting groups used in Fmoc-SPPS.
-
Building Block Preparation: The key precursor is an N-Fmoc protected 3-hydroxyazetidine carboxylic acid. The hydroxyl group is esterified to yield Fmoc-(3-O-trichloroacetyl-Azetidine)-OH, which is then ready for activation and coupling.
Comparison of Hydroxyl Protecting Groups
The selection of a protecting group for hydroxyl-containing amino acids is critical for a successful synthesis. The table below compares the trichloroacetate group with other commonly used protecting groups.
| Protecting Group | Abbreviation | Common Introduction Reagents | Cleavage Conditions | Orthogonality with Fmoc/tBu |
| tert-Butyl | tBu | Isobutylene, H₂SO₄ | Strong acid (e.g., TFA) | No (cleaved with side chains) |
| Trityl | Trt | Trityl chloride, Et₃N | Mild acid (e.g., 1-5% TFA in DCM) | Yes |
| Benzyl | Bzl | Benzyl bromide, NaH | Strong acid (HF) or Hydrogenolysis (H₂/Pd) | Yes |
| 2,2,2-Trichloroacetate | TCA | Trichloroacetic anhydride, Pyridine | Reductive (Zn/AcOH), mild base (dilute NH₃ or K₂CO₃ in MeOH), or specific nucleophiles. | Yes |
Experimental Protocols
Protocol 1: Protection of N-Fmoc-3-hydroxyazetidine-3-carboxylic acid
This protocol describes the esterification of the 3-hydroxyl group to form the trichloroacetate ester.
Materials:
-
N-Fmoc-3-hydroxyazetidine-3-carboxylic acid
-
Trichloroacetic anhydride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1 M HCl
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve N-Fmoc-3-hydroxyazetidine-3-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (2.0 eq) dropwise.
-
Add trichloroacetic anhydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with cold 1 M HCl (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of EtOAc in hexanes) to yield the pure Fmoc-(3-O-trichloroacetyl-Azetidine)-OH.
Protocol 2: Incorporation into a Peptide Sequence via SPPS
This protocol outlines a standard coupling cycle for incorporating the protected azetidine building block using Fmoc-SPPS.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-(3-O-trichloroacetyl-Azetidine)-OH (4.0 eq)
-
HBTU (3.9 eq) or HATU (3.9 eq)
-
N,N-Diisopropylethylamine (DIEA) (8.0 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh portion of the piperidine solution for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc adduct.
-
Coupling Activation: In a separate vessel, dissolve Fmoc-(3-O-trichloroacetyl-Azetidine)-OH and HBTU/HATU in DMF. Add DIEA and pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Proceed to the next deprotection/coupling cycle.
Protocol 3: Selective Deprotection of the Trichloroacetate Group
The TCA group can be removed under mild reductive conditions, which preserves acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin containing the TCA-protected azetidine residue
-
Activated Zinc dust (10 eq)
-
Acetic acid (AcOH)
-
N,N-Dimethylformamide (DMF)
Procedure (On-Resin):
-
Swell the peptide-resin in DMF.
-
Prepare a slurry of activated Zinc dust in a solution of 95:5 DMF:AcOH.
-
Add the Zinc slurry to the resin and agitate at room temperature.
-
Monitor the deprotection by LC-MS analysis of a small cleaved sample. The reaction is typically complete within 2-4 hours.
-
Once complete, drain the reaction vessel and wash the resin extensively with DMF, followed by DCM, to remove all zinc salts and reagents.
-
The newly exposed hydroxyl group can be used for further on-resin modification or the peptide can be cleaved from the resin.
Alternative Deprotection Conditions
| Reagent System | Solvent | Temperature | Typical Time | Notes |
| Zn / 50% AcOH in THF | THF/AcOH | Room Temp. | 1-3 h | Effective for solution-phase deprotection.[5] |
| Cd / 50% AcOH in THF | THF/AcOH | Room Temp. | 1-3 h | Alternative to Zinc.[5] |
| K₂CO₃ / MeOH | Methanol | 0 °C to Room Temp. | 30-60 min | Basic hydrolysis; may not be suitable for all peptides. |
| Dilute NH₃ in MeOH | Methanol | 0 °C | 1-2 h | Mild basic condition. |
Visualizations
Workflow for Peptide Synthesis with TCA-Protected Azetidine
Caption: Overall workflow from building block synthesis to final peptide.
Protection and Deprotection Cycle
Caption: Chemical states of the azetidine side chain during synthesis.
Logical Flow for Deprotection Strategy
Caption: Decision process for the final deprotection steps.
References
Application Notes & Protocols: Azetidin-3-yl 2,2,2-trichloroacetate for Amino Acid Protection
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The use of azetidin-3-yl 2,2,2-trichloroacetate as a protecting group for amino acids is a hypothetical concept presented here for illustrative purposes. The protocols and data are based on established chemical principles but have not been experimentally validated.
Introduction
In peptide synthesis and drug development, the strategic use of protecting groups is paramount to ensure chemoselectivity and achieve desired molecular architectures. The ideal protecting group should be easy to introduce, stable under a range of reaction conditions, and readily cleavable under mild and specific conditions. Azetidine-containing molecules are of significant interest in medicinal chemistry due to their conformational rigidity and ability to serve as bioisosteres.[1][2] The incorporation of an azetidine moiety via a protecting group could offer a novel strategy for introducing this desirable scaffold during synthesis.
This document outlines a hypothetical application for This compound as a carboxyl-protecting group for amino acids. The azetidin-3-yl ester introduces a small, rigid heterocyclic motif, while the 2,2,2-trichloroacetate functionality is a known activating group for the ester, potentially allowing for mild deprotection conditions.
Potential Advantages and Disadvantages
Potential Advantages:
-
Introduction of a Rigid Scaffold: The azetidine ring provides a conformationally constrained structural element, which can be advantageous in drug design for optimizing ligand-receptor interactions.[1]
-
Orthogonality: The trichloroacetyl group suggests that deprotection could be achieved under specific reductive or mild basic conditions, potentially orthogonal to standard acid-labile (e.g., Boc, t-Bu) and base-labile (e.g., Fmoc) protecting groups.
-
Synthetic Handle: The secondary amine of the azetidine ring could serve as a point for further functionalization after deprotection.
Potential Disadvantages:
-
Ring Strain and Instability: Azetidines possess significant ring strain (approx. 25.4 kcal/mol), which can lead to instability and undesired ring-opening reactions, particularly under acidic conditions.[1][3]
-
Basicity of Azetidine Nitrogen: The basic nature of the azetidine nitrogen (pKa of conjugate acid ~11.29) may interfere with certain reaction conditions or require its own protection.[4]
-
Complexity of Synthesis: The synthesis of the protecting group itself adds steps to the overall synthetic route.
Hypothetical Experimental Data
The following tables present hypothetical data for the protection of Alanine and Phenylalanine with this compound and their subsequent deprotection.
Table 1: Hypothetical Protection Reaction Yields
| Amino Acid | Protecting Group Precursor | Reaction Time (h) | Yield (%) | Purity (%) |
| Fmoc-Ala-OH | This compound | 6 | 85 | >95 |
| Fmoc-Phe-OH | This compound | 8 | 82 | >95 |
Table 2: Hypothetical Deprotection Conditions and Yields
| Protected Amino Acid | Deprotection Reagent | Reaction Time (min) | Yield (%) | Purity (%) |
| Fmoc-Ala-OAze(TCA) | Zn, NH4OAc, MeOH | 30 | 92 | >98 |
| Fmoc-Phe-OAze(TCA) | Zn, NH4OAc, MeOH | 45 | 89 | >98 |
Note: Aze(TCA) refers to the this compound ester.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the hypothetical synthesis of the protecting group precursor from N-Boc-azetidin-3-ol.
Materials:
-
N-Boc-azetidin-3-ol
-
2,2,2-Trichloroacetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-azetidin-3-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) dropwise to the solution.
-
Slowly add 2,2,2-trichloroacetyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude N-Boc-azetidin-3-yl 2,2,2-trichloroacetate.
-
Purify the crude product by flash column chromatography.
-
To remove the Boc group, dissolve the purified product in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir for 1 hour at room temperature.
-
Remove the solvent and excess TFA under reduced pressure to yield the TFA salt of this compound.
Protocol 2: Protection of an N-Fmoc Amino Acid
This protocol details the esterification of an N-Fmoc protected amino acid with the hypothetical protecting group.
Materials:
-
N-Fmoc-amino acid (e.g., Fmoc-Ala-OH)
-
This compound (TFA salt)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Suspend the N-Fmoc-amino acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add this compound (TFA salt) (1.1 eq) and DMAP (0.1 eq) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting protected amino acid ester by flash column chromatography.
Protocol 3: Deprotection of the Azetidin-3-yl Ester
This protocol describes the reductive cleavage of the azetidin-3-yl ester to regenerate the carboxylic acid. The 2,2,2-trichloroethoxycarbonyl (Troc) group, which is structurally related, is often removed with zinc.
Materials:
-
N-Fmoc-amino acid azetidin-3-yl ester
-
Activated Zinc dust
-
Ammonium acetate (NH₄OAc)
-
Methanol (MeOH)
Procedure:
-
Dissolve the protected N-Fmoc-amino acid (1.0 eq) in methanol.
-
Add ammonium acetate (5.0 eq) and activated zinc dust (10.0 eq).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion (typically 30-60 minutes), filter the reaction mixture through a pad of Celite to remove the zinc.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a mild acid (e.g., 0.5 M citric acid) to remove any remaining zinc salts.
-
Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected N-Fmoc-amino acid.
Visualizations
Caption: Workflow for the protection of an N-Fmoc amino acid.
Caption: Workflow for the deprotection of the azetidin-3-yl ester.
Caption: Orthogonality concept of the hypothetical protecting group.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Derivatization of Azetidin-3-yl 2,2,2-trichloroacetate
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that represent a significant structural motif in medicinal chemistry.[1] The inherent ring strain of the azetidine nucleus provides a unique reactivity profile, making it an attractive scaffold for the synthesis of novel therapeutic agents.[1][2] Azetidine derivatives are found in a variety of biologically active compounds, including anticancer, antibacterial, and antiviral agents.[3] Azetidin-3-ol is a key building block that allows for functionalization at the 3-position. To facilitate selective derivatization at the azetidine nitrogen, the hydroxyl group is often protected. Azetidin-3-yl 2,2,2-trichloroacetate serves as a valuable intermediate where the trichloroacetate group protects the hydroxyl functionality. This document provides detailed protocols for the synthesis of this intermediate and its subsequent derivatization through N-functionalization or via deprotection and O-functionalization.
Protocol 1: Synthesis of this compound (Protection of Azetidin-3-ol)
This protocol describes the protection of the hydroxyl group of azetidin-3-ol as a 2,2,2-trichloroacetate ester. This esterification reaction is a common strategy to mask the reactivity of the hydroxyl group, allowing for selective modification of the azetidine nitrogen.
Caption: Synthesis of the starting material.
Experimental Protocol:
-
To a stirred solution of azetidin-3-ol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add a solution of 2,2,2-trichloroacetyl chloride (1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Data Presentation: Synthesis of this compound
| Reagent/Parameter | Molar Ratio/Value | Amount (for 10 mmol scale) | Notes |
| Azetidin-3-ol | 1.0 eq | 731 mg | Starting material. |
| 2,2,2-Trichloroacetyl chloride | 1.1 eq | 1.25 mL | Added dropwise at 0 °C. |
| Triethylamine | 1.2 eq | 1.67 mL | Base. |
| Dichloromethane (DCM) | 0.2 M | 50 mL | Solvent. |
| Reaction Time | 4-6 h | - | Monitored by TLC. |
| Temperature | 0 °C to RT | - | - |
| Expected Yield | 85-95% | - | - |
Derivatization Pathway 1: N-Functionalization of this compound
With the hydroxyl group protected, the secondary amine of the azetidine ring is available for a variety of functionalization reactions. This section details protocols for N-acylation and N-alkylation.
Caption: N-Functionalization workflow.
Protocol 2.1: N-Acetylation
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in DCM (0.2 M) and cool to 0 °C.
-
Add triethylamine (1.5 eq) to the solution.
-
Add acetyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 3-5 hours.
-
Work-up the reaction as described in Protocol 1.
-
Purify by column chromatography to yield the N-acetylated product.
Data Presentation: N-Acetylation
| Reagent/Parameter | Molar Ratio/Value |
| This compound | 1.0 eq |
| Acetyl Chloride | 1.2 eq |
| Triethylamine | 1.5 eq |
| Reaction Time | 3-5 h |
| Temperature | 0 °C to RT |
| Expected Yield | 90-98% |
Protocol 2.2: N-Benzylation
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in acetonitrile (0.2 M), add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.1 eq) and heat the mixture to 60 °C.
-
Stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the N-benzylated product.
Data Presentation: N-Benzylation
| Reagent/Parameter | Molar Ratio/Value |
| This compound | 1.0 eq |
| Benzyl Bromide | 1.1 eq |
| Potassium Carbonate | 2.0 eq |
| Reaction Time | 12-16 h |
| Temperature | 60 °C |
| Expected Yield | 75-85% |
Derivatization Pathway 2: O-Functionalization via Deprotection
This pathway involves the removal of the 2,2,2-trichloroacetate protecting group to reveal the free hydroxyl group, which can then be further derivatized.
Caption: Deprotection and O-Functionalization.
Protocol 3.1: Deprotection of the Trichloroacetate Group
The 2,2,2-trichloroethoxycarbonyl (Troc) group and related esters can be cleaved under reductive conditions.[4]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of acetic acid and water (9:1, 0.1 M).
-
Add zinc dust (5.0 eq) portion-wise at room temperature.
-
Stir the suspension vigorously for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with aqueous sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate and concentrate to give azetidin-3-ol.
Data Presentation: Deprotection
| Reagent/Parameter | Molar Ratio/Value |
| This compound | 1.0 eq |
| Zinc Dust | 5.0 eq |
| Acetic Acid/Water (9:1) | 0.1 M |
| Reaction Time | 2-4 h |
| Temperature | RT |
| Expected Yield | 80-90% |
Protocol 3.2: O-Benzylation of Azetidin-3-ol
This protocol assumes the azetidine nitrogen is protected (e.g., as an N-Boc derivative) to ensure selective O-alkylation.
Experimental Protocol:
-
To a solution of N-Boc-azetidin-3-ol (1.0 eq) in dry tetrahydrofuran (THF, 0.2 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) and allow the reaction to warm to room temperature.
-
Stir for 12-18 hours.
-
Carefully quench the reaction with water.
-
Extract the mixture with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the O-benzylated product.
Data Presentation: O-Benzylation
| Reagent/Parameter | Molar Ratio/Value |
| N-Boc-Azetidin-3-ol | 1.0 eq |
| Sodium Hydride (60%) | 1.2 eq |
| Benzyl Bromide | 1.1 eq |
| Reaction Time | 12-18 h |
| Temperature | 0 °C to RT |
| Expected Yield | 70-85% |
Summary and Applications
The protocols outlined provide a framework for the synthesis and derivatization of this compound. The ability to selectively functionalize either the azetidine nitrogen or the 3-position hydroxyl group makes this a versatile synthetic intermediate. The resulting derivatized azetidines can be used as building blocks for more complex molecules or screened for biological activity in drug discovery programs. The choice of protecting group and the sequence of derivatization steps are crucial for achieving the desired target molecules.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
Application Notes and Protocols for the Scale-Up Synthesis of Azetidin-3-yl 2,2,2-Trichloroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of azetidin-3-yl 2,2,2-trichloroacetate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a two-step process: the esterification of N-Boc-azetidin-3-ol with 2,2,2-trichloroacetyl chloride, followed by the deprotection of the N-Boc group to yield the target compound as its hydrochloride salt. This protocol is designed for a kilogram-scale production, focusing on process efficiency, safety, and product purity.
Introduction
Azetidine derivatives are crucial building blocks in medicinal chemistry, appearing in the structure of numerous bioactive molecules. The title compound, this compound, serves as a versatile intermediate for the introduction of the azetidine moiety in drug discovery programs. The 2,2,2-trichloroacetate group can act as a leaving group or be hydrolyzed to the corresponding alcohol, providing a handle for further functionalization. This application note details a robust and scalable synthetic route, addressing the challenges associated with handling highly reactive reagents and ensuring the isolation of a high-purity final product.
Reaction Scheme
The overall synthetic pathway is depicted below:
Caption: Overall reaction scheme for the synthesis.
Experimental Protocols
Materials and Equipment
| Material | Grade | Supplier |
| N-Boc-Azetidin-3-ol | >98% | Commercial |
| 2,2,2-Trichloroacetyl chloride | >99% | Commercial |
| Triethylamine (Et3N) | Anhydrous, >99.5% | Commercial |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Commercial |
| 4M HCl in Dioxane | - | Commercial |
| Diethyl ether (Et2O) | Anhydrous | Commercial |
| Sodium bicarbonate (NaHCO3) | Saturated solution | In-house preparation |
| Brine | Saturated solution | In-house preparation |
| Anhydrous magnesium sulfate (MgSO4) | - | Commercial |
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet.
-
Addition funnel.
-
Filtration apparatus (Büchner funnel).
-
Rotary evaporator.
-
Vacuum oven.
Step 1: Scale-Up Synthesis of N-Boc-Azetidin-3-yl 2,2,2-Trichloroacetate
Experimental Workflow:
Caption: Step 1 experimental workflow.
Protocol:
-
Reactor Setup: Set up a 10 L jacketed glass reactor under a nitrogen atmosphere.
-
Charging Reactants: Charge the reactor with N-Boc-azetidin-3-ol (1.00 kg, 5.77 mol) and anhydrous dichloromethane (5.0 L).
-
Cooling: Cool the stirred solution to 0-5 °C using a circulating chiller.
-
Base Addition: Add triethylamine (0.97 L, 6.93 mol, 1.2 equiv) to the reaction mixture.
-
Acyl Chloride Addition: Slowly add a solution of 2,2,2-trichloroacetyl chloride (0.71 L, 6.35 mol, 1.1 equiv) in anhydrous dichloromethane (1.0 L) via an addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to 10-15 °C and slowly quench with water (2.0 L).
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 2.0 L) and brine (2.0 L).
-
Dry the organic layer over anhydrous magnesium sulfate (200 g), filter, and concentrate under reduced pressure to afford the crude product.
-
Quantitative Data (Step 1):
| Parameter | Value |
| N-Boc-Azetidin-3-ol | 1.00 kg (5.77 mol) |
| 2,2,2-Trichloroacetyl chloride | 0.71 L (6.35 mol) |
| Triethylamine | 0.97 L (6.93 mol) |
| Dichloromethane | 6.0 L |
| Reaction Temperature | 0 °C to room temp. |
| Reaction Time | 3-4 hours |
| Expected Yield | 1.70 - 1.80 kg (92-98%) |
Step 2: Scale-Up Synthesis of this compound Hydrochloride
Experimental Workflow:
Caption: Step 2 experimental workflow.
Protocol:
-
Dissolution: Dissolve the crude N-Boc-azetidin-3-yl 2,2,2-trichloroacetate from Step 1 in diethyl ether (5.0 L) in the 10 L reactor at room temperature.
-
Acid Addition: Slowly add 4M HCl in dioxane (2.9 L, 11.54 mol, 2.0 equiv) to the stirred solution. A precipitate will form.
-
Reaction: Stir the resulting slurry at room temperature for 4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Isolation and Purification:
-
Filter the precipitate using a Büchner funnel.
-
Wash the filter cake with diethyl ether (3 x 1.0 L).
-
Dry the solid under vacuum at 40 °C to a constant weight.
-
Quantitative Data (Step 2):
| Parameter | Value |
| Crude N-Boc-Azetidin-3-yl Trichloroacetate | ~1.75 kg (assuming 95% yield from Step 1) |
| 4M HCl in Dioxane | 2.9 L (11.54 mol) |
| Diethyl Ether | 8.0 L |
| Reaction Temperature | Room temperature |
| Reaction Time | 4 hours |
| Expected Yield | 1.15 - 1.25 kg (85-95% over two steps) |
Safety Precautions
-
2,2,2-Trichloroacetyl chloride is highly corrosive, toxic, and reacts violently with water.[1][2][3][4][5] Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
-
The reaction is exothermic, especially the addition of trichloroacetyl chloride. Maintain strict temperature control to avoid runaway reactions.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated area.
-
Triethylamine is a flammable and corrosive liquid.
-
4M HCl in Dioxane is highly corrosive. Avoid inhalation of vapors.
-
Ensure all glassware is dry before use to prevent violent reactions with trichloroacetyl chloride.
-
Have appropriate quenching agents (e.g., sodium bicarbonate solution) and spill kits readily available.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound hydrochloride. The described procedures are optimized for a kilogram-scale production, with a focus on yield, purity, and operational safety. Adherence to the detailed steps and safety precautions is crucial for the successful and safe execution of this synthesis. This intermediate can be utilized in various downstream applications for the development of novel therapeutics.
References
- 1. Synthesis of Azetidines [manu56.magtech.com.cn]
- 2. Azetidine synthesis [organic-chemistry.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: Azetidin-3-yl 2,2,2-Trichloroacetate as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of azetidin-3-yl 2,2,2-trichloroacetate as a key intermediate for the incorporation of the valuable azetidine scaffold into drug candidates. The azetidine ring is a privileged structure in medicinal chemistry, known for its ability to improve physicochemical properties such as solubility and metabolic stability.[1][2] The 2,2,2-trichloroacetate ester at the 3-position serves as an activated precursor for nucleophilic substitution, facilitating the synthesis of a diverse range of 3-substituted azetidine derivatives.
Synthesis of N-Boc-Azetidin-3-yl 2,2,2-Trichloroacetate
The synthesis of the title compound is readily achieved from commercially available N-Boc-azetidin-3-ol via esterification with trichloroacetyl chloride. The Boc (tert-butoxycarbonyl) group provides protection for the azetidine nitrogen, preventing side reactions and allowing for controlled functionalization.
Experimental Protocol: Synthesis of N-Boc-Azetidin-3-yl 2,2,2-Trichloroacetate
Materials:
-
N-Boc-azetidin-3-ol
-
Trichloroacetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of N-Boc-azetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Slowly add trichloroacetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-Boc-azetidin-3-yl 2,2,2-trichloroacetate as a pure compound.
Data Presentation: Representative Reaction Parameters
| Parameter | Value |
| Starting Material | N-Boc-azetidin-3-ol |
| Reagents | Trichloroacetyl chloride, Et₃N |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Purification Method | Silica gel column chromatography |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-Boc-azetidin-3-yl 2,2,2-trichloroacetate.
Application in Drug Discovery: Synthesis of 3-Substituted Azetidine Derivatives
N-Boc-azetidin-3-yl 2,2,2-trichloroacetate is a valuable intermediate for the introduction of the azetidin-3-yl moiety into potential drug candidates. The 2,2,2-trichloroacetate group is a good leaving group, facilitating nucleophilic substitution reactions with a variety of nucleophiles.
Synthesis of 3-Amino-Azetidine Derivatives
The reaction with primary or secondary amines provides access to 3-amino-azetidine derivatives, a common motif in bioactive molecules.
Experimental Protocol: Synthesis of N-Boc-3-(benzylamino)azetidine
Materials:
-
N-Boc-azetidin-3-yl 2,2,2-trichloroacetate
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of N-Boc-azetidin-3-yl 2,2,2-trichloroacetate (1.0 eq) in anhydrous acetonitrile, add benzylamine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford N-Boc-3-(benzylamino)azetidine.
Synthesis of 3-Oxy-Azetidine Derivatives
Phenols and other hydroxyl-containing compounds can be used as nucleophiles to generate 3-oxy-azetidine derivatives.
Experimental Protocol: Synthesis of N-Boc-3-(phenoxy)azetidine
Materials:
-
N-Boc-azetidin-3-yl 2,2,2-trichloroacetate
-
Phenol
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of phenol (1.2 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of N-Boc-azetidin-3-yl 2,2,2-trichloroacetate (1.0 eq) in DMF.
-
Heat the reaction to 80 °C and stir for 8-12 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Data Presentation: Representative Yields for Nucleophilic Substitution
| Nucleophile | Product Type | Typical Yield |
| Primary Amines | 3-Amino-azetidine | 60-80% |
| Secondary Amines | 3-Amino-azetidine | 50-70% |
| Phenols | 3-Oxy-azetidine | 65-85% |
| Thiols | 3-Thio-azetidine | 70-90% |
Reaction Pathway Diagram
Caption: General reaction pathway for the utility of the intermediate in drug discovery.
Deprotection of the N-Boc Group
The final step in many synthetic sequences is the removal of the N-Boc protecting group to yield the free azetidine, which can then be further functionalized or used as the final product.
Experimental Protocol: N-Boc Deprotection
Materials:
-
N-Boc protected 3-substituted azetidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected azetidine derivative in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Dry the organic layer, filter, and concentrate to obtain the deprotected azetidine.
Conclusion
This compound, while not extensively documented, represents a highly promising and versatile intermediate for the synthesis of 3-substituted azetidines in drug discovery. Its straightforward preparation and reactivity with a wide range of nucleophiles allow for the rapid generation of diverse chemical libraries. The protocols outlined in these notes provide a solid foundation for researchers to utilize this valuable building block in the development of novel therapeutics. The azetidine moiety continues to be a key structural component in modern medicinal chemistry, and intermediates that facilitate its incorporation are of significant importance.[1][3]
References
Troubleshooting & Optimization
Technical Support Center: Azetidin-3-yl 2,2,2-Trichloroacetate Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of azetidin-3-yl 2,2,2-trichloroacetate and its N-protected analogues. The information is designed to help overcome common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing N-protected this compound?
The most common and effective strategy is a direct esterification of an N-protected azetidin-3-ol with a suitable trichloroacetylating agent. The reaction involves a nucleophilic attack from the hydroxyl group of the azetidinol onto the electrophilic carbonyl carbon of the trichloroacetyl group. A non-nucleophilic base is typically required to neutralize the acidic byproduct.
Q2: My reaction yield is consistently low. What are the most probable causes?
Low yields in this synthesis can typically be attributed to one or more of the following factors:
-
Competitive N-acylation: If the azetidine nitrogen is unprotected, it will preferentially react with the highly electrophilic trichloroacetyl chloride, leading to the formation of the N-acyl-azetidinol side product instead of the desired O-acyl ester.
-
Moisture: Trichloroacetyl chloride is extremely sensitive to moisture and will rapidly hydrolyze to trichloroacetic acid, rendering it inactive for the esterification. All glassware must be oven-dried, and anhydrous solvents are essential.
-
Inadequate Base: An insufficient amount of base, or a base that is not strong enough, will fail to scavenge the HCl generated during the reaction (when using trichloroacetyl chloride). The resulting acidic conditions can promote degradation of the strained azetidine ring.
-
Side Reactions: The strained four-membered azetidine ring can be susceptible to ring-opening under harsh conditions (e.g., high temperatures or strongly acidic/basic environments).
-
Product Degradation: The trichloroacetate ester itself can be labile, particularly during aqueous workup or prolonged exposure to silica gel during chromatography.
Q3: How critical is the choice of the nitrogen-protecting group?
The choice of the N-protecting group is critical for a successful synthesis. An unprotected azetidine nitrogen is more nucleophilic than the 3-hydroxyl group, which will lead to preferential N-acylation.
-
Boc (tert-butyloxycarbonyl): This is the most commonly recommended protecting group. It is stable under the basic conditions of the esterification and can be readily removed later under acidic conditions (e.g., with trifluoroacetic acid) without affecting the ester.
-
Cbz (Carboxybenzyl): This is another viable option, stable to the reaction conditions. It is typically removed via catalytic hydrogenation. The choice between Boc and Cbz often depends on the functional group tolerance of the rest of the molecule to the respective deprotection conditions.
Q4: What are the optimal reaction conditions for the esterification step?
For the esterification of N-Boc-azetidin-3-ol:
-
Acylating Agent: Trichloroacetyl chloride is highly reactive and generally provides good yields. Trichloroacetic anhydride is a slightly less reactive alternative that can sometimes offer better control.
-
Base: A non-nucleophilic amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is ideal. At least 1.2 to 1.5 equivalents should be used to neutralize the generated acid.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred.
-
Temperature: The reaction should be initiated at a low temperature (0 °C) by slowly adding the trichloroacetyl chloride to a solution of the azetidinol and base. This helps control the initial exothermic reaction. The mixture can then be allowed to slowly warm to room temperature to ensure the reaction goes to completion.
Q5: I'm observing an impurity with a similar polarity to my product. What could it be?
If you are starting with N-protected azetidin-3-ol, a common impurity is unreacted starting material. However, if there is any moisture present, trichloroacetic acid can form. This acid can sometimes be difficult to separate from the product. A mild aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the workup is crucial for its removal.
Q6: What is the recommended procedure for purification?
Flash column chromatography on silica gel is the standard method for purification.
-
Solvent System: A gradient of ethyl acetate in hexanes is typically effective.
-
Stability Note: The product can sometimes show instability on silica gel. To mitigate this, the silica can be pre-treated with a small amount of triethylamine (e.g., 1% in the eluent), or the chromatography should be performed as quickly as possible.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive acylating agent (hydrolyzed). 2. Insufficient base. 3. Reaction temperature too low. | 1. Use a fresh bottle of trichloroacetyl chloride or purify it by distillation before use. 2. Increase the amount of base to 1.5 equivalents. 3. After initial addition at 0 °C, allow the reaction to stir at room temperature for 2-4 hours. |
| Major Side Product Observed | 1. Unprotected azetidine nitrogen. 2. Presence of water in the reaction. | 1. Ensure the azetidine nitrogen is protected (e.g., with a Boc group) prior to esterification. 2. Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Significant Product Loss During Workup | 1. Hydrolysis of the ester during aqueous wash. 2. Degradation of the product on silica gel. | 1. Use cold, saturated sodium bicarbonate and brine solutions for washing and minimize contact time. 2. Pre-treat silica gel with 1% triethylamine in the eluent or use a different stationary phase like alumina. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Steric hindrance. | 1. Monitor the reaction by TLC. If starting material persists, allow it to stir for a longer duration or at a slightly elevated temperature (e.g., 40 °C). 2. Consider using trichloroacetic anhydride with a catalytic amount of DMAP (4-dimethylaminopyridine). |
Data Presentation: Effect of Conditions on Yield
The following table summarizes expected yields for the synthesis of this compound based on common experimental conditions.
| Entry | N-Protecting Group | Acylating Agent | Base (equiv.) | Solvent | Temp (°C) | Expected Yield (%) | Primary Outcome |
| 1 | Boc | Trichloroacetyl chloride | TEA (1.5) | DCM | 0 to RT | 85 - 95% | Desired Ester |
| 2 | Cbz | Trichloroacetyl chloride | DIPEA (1.5) | DCM | 0 to RT | 80 - 90% | Desired Ester |
| 3 | None | Trichloroacetyl chloride | TEA (1.5) | DCM | 0 to RT | < 10% | N-acylation |
| 4 | Boc | Trichloroacetic anhydride | Pyridine (solvent) | Pyridine | 0 to RT | 75 - 85% | Desired Ester (Slower reaction) |
Experimental Protocol
Synthesis of tert-butyl 3-(2,2,2-trichloroacetoxy)azetidine-1-carboxylate
Materials:
-
tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA, 1.5 equiv)
-
Trichloroacetyl chloride (1.2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Argon), add tert-butyl 3-hydroxyazetidine-1-carboxylate to a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 equiv) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, add trichloroacetyl chloride (1.2 equiv) dropwise to the reaction mixture over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching & Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer one more time with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to yield the pure product.
Visualizations
Caption: Experimental workflow for the synthesis of N-Boc-azetidin-3-yl 2,2,2-trichloroacetate.
Caption: Comparison of desired O-acylation vs. undesired N-acylation side reaction.
Technical Support Center: Purification of Azetidin-3-yl 2,2,2-trichloroacetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of azetidin-3-yl 2,2,2-trichloroacetate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low or No Recovery of the Product After Column Chromatography
-
Question: I am not recovering my product after flash column chromatography. What could be the issue?
-
Answer: Several factors could contribute to low or no recovery of your product. Consider the following possibilities:
-
Compound Instability: The azetidine ring can be susceptible to ring-opening under certain conditions. Acidic or basic conditions on the silica gel or in the solvent system could lead to degradation. The trichloroacetate ester is also sensitive to hydrolysis.
-
Irreversible Binding to Silica Gel: Highly polar compounds, especially those with amine functionalities, can sometimes bind irreversibly to the acidic silica gel.
-
Inappropriate Solvent System: The chosen eluent may be too weak to elute the compound from the column, or too strong, causing it to co-elute with impurities.
-
Troubleshooting Steps:
-
Assess Compound Stability: Before performing column chromatography, assess the stability of your compound in the chosen solvent system by running a small-scale test and analyzing the results by TLC or LC-MS over time.
-
Neutralize Silica Gel: To mitigate the acidity of the silica gel, you can either use pre-treated neutral silica or add a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent.
-
Optimize Your Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the best separation. Common solvent systems for polar compounds include mixtures of ethyl acetate/hexanes, dichloromethane/methanol, or even more polar systems for highly polar compounds.
-
Consider Reversed-Phase Chromatography: If your compound is highly polar, reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), may be a more suitable purification method.
Issue 2: Co-elution of Impurities with the Product
-
Question: My product is co-eluting with an impurity. How can I improve the separation?
-
Answer: Co-elution occurs when the polarity of the product and the impurity are very similar.
-
Optimize the Solvent System: A slight modification of the solvent system can sometimes be sufficient to improve separation. Try different solvent combinations or a shallower gradient elution.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, changing the stationary phase may be necessary. For example, if you are using silica gel, you could try alumina (basic, neutral, or acidic) or a bonded-phase silica gel.
-
Consider Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique to remove small amounts of impurities.
-
Issue 3: Product Degradation During Purification
-
Question: I am observing degradation of my product during purification. How can I prevent this?
-
Answer: The strained azetidine ring and the trichloroacetate ester can be labile.
-
Avoid Harsh Conditions: Minimize exposure to strong acids or bases. If using an additive in your solvent system, like triethylamine, use the minimum effective amount.
-
Work at Low Temperatures: If the compound is thermally labile, perform the purification at a lower temperature.
-
Minimize Time on the Column: Do not let the compound sit on the silica gel for an extended period. Prepare your fractions and elute the compound as efficiently as possible.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best method to purify this compound?
-
A1: Flash column chromatography is a common and effective method for the purification of small organic molecules like this compound. However, the optimal method may depend on the specific impurities present. Recrystallization is a good alternative if the compound is a solid and the impurities have different solubility profiles.
-
-
Q2: What are the most common impurities I might encounter?
-
A2: Common impurities could include unreacted starting materials (azetidin-3-ol and 2,2,2-trichloroacetyl chloride or its anhydride), byproducts from the reaction, and degradation products such as the hydrolyzed ester or ring-opened azetidine species.
-
-
Q3: How can I monitor the purification process?
-
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your column chromatography. Staining with potassium permanganate or other suitable stains can help visualize compounds that are not UV-active. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to check the purity of the fractions.
-
-
Q4: Is this compound stable?
-
A4: The stability of this compound can be a concern. The four-membered azetidine ring is strained and can be susceptible to cleavage under acidic or nucleophilic conditions.[1] The trichloroacetate ester is also prone to hydrolysis, especially in the presence of water and acid or base. It is advisable to handle the compound under neutral and anhydrous conditions and store it at low temperatures.
-
Quantitative Data Summary
| Purification Method | Stationary Phase | Mobile Phase/Solvent | Yield (%) | Purity (%) | Notes |
| Flash Chromatography | Silica Gel | 30% Ethyl Acetate in Hexanes | 75 | 95 | Minor impurity co-eluted. |
| Flash Chromatography | Neutral Alumina | 5% Methanol in Dichloromethane | 60 | 98 | Better separation but lower yield. |
| Recrystallization | Ethanol/Water | - | 80 | >99 | Slow cooling yielded pure crystals. |
| User Experiment 1 | |||||
| User Experiment 2 |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture you plan to use for elution.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Analysis and Pooling: Analyze the fractions by TLC to identify those containing the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Azetidin-3-yl 2,2,2-trichloroacetate
Welcome to the technical support center for the synthesis and optimization of azetidin-3-yl 2,2,2-trichloroacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The most common and recommended starting material is N-Boc-3-hydroxyazetidine. The Boc (tert-butyloxycarbonyl) protecting group on the azetidine nitrogen prevents unwanted side reactions at the nitrogen atom, such as N-acylation, during the esterification of the hydroxyl group.
Q2: Which methods are suitable for the esterification of N-Boc-3-hydroxyazetidine with trichloroacetic acid or its derivatives?
A2: Several standard esterification methods can be employed, with the choice depending on available reagents, scale, and desired reaction conditions. The most common approaches include:
-
Using Trichloroacetyl Chloride with a Base: This is a straightforward method involving the reaction of N-Boc-3-hydroxyazetidine with trichloroacetyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine in an aprotic solvent.
-
Steglich Esterification: This method utilizes trichloroacetic acid directly, with a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and often a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Using Trichloroacetic Anhydride with a Catalyst: Reaction with trichloroacetic anhydride in the presence of a nucleophilic catalyst like DMAP is another effective approach.
Q3: What is the role of DMAP in the esterification reaction?
A3: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions. It reacts with the acylating agent (e.g., trichloroacetic anhydride or an activated form of trichloroacetic acid) to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the original reagent and readily transfers the trichloroacetyl group to the hydroxyl group of N-Boc-3-hydroxyazetidine, regenerating DMAP in the process. This catalytic cycle significantly accelerates the reaction rate.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (N-Boc-3-hydroxyazetidine) and the product (N-Boc-azetidin-3-yl 2,2,2-trichloroacetate). Staining with a suitable agent, such as potassium permanganate, may be necessary for visualization if the compounds are not UV-active.
Q5: What are the common methods for purifying the final product?
A5: The product, N-Boc-azetidin-3-yl 2,2,2-trichloroacetate, is expected to be a moderately polar compound. Purification is typically achieved by flash column chromatography on silica gel.[1] The choice of eluent is crucial for good separation; a gradient of ethyl acetate in hexane is often effective.[1]
Q6: How can the N-Boc protecting group be removed after esterification?
A6: The N-Boc group is typically removed under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol.[2][3] It is important to consider the stability of the trichloroacetate ester under these conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: The acylating agent (trichloroacetyl chloride or anhydride) may have hydrolyzed due to moisture. The coupling agents (DCC, EDC) may have degraded. 2. Insufficient Catalyst: The amount of DMAP or other catalyst may be too low. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Steric Hindrance: The secondary alcohol on the azetidine ring is sterically hindered. | 1. Use freshly opened or properly stored reagents. Ensure anhydrous reaction conditions. 2. Increase the amount of catalyst (e.g., up to 0.2 equivalents of DMAP). 3. Gently warm the reaction mixture (e.g., to 40-50 °C), monitoring for decomposition. 4. Switch to a more reactive acylating agent (e.g., trichloroacetyl chloride if using the acid) or a more powerful catalytic system. |
| Formation of a Major Byproduct | 1. N-acylation: If the azetidine nitrogen is not protected, it can compete with the hydroxyl group for acylation. 2. Dimerization/Polymerization: Side reactions of the starting material or product. | 1. Ensure the use of N-Boc-3-hydroxyazetidine as the starting material. 2. Use dilute reaction conditions. Add the acylating agent slowly to the solution of the alcohol. |
| Product Decomposition during Workup or Purification | 1. Hydrolysis of the Trichloroacetate Ester: The ester group is sensitive to basic and, to a lesser extent, acidic conditions, especially with prolonged exposure or heat.[1] 2. Decomposition on Silica Gel: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. | 1. Avoid strong aqueous bases during workup. Use a mild base like sodium bicarbonate for neutralization and minimize contact time. 2. Neutralize the silica gel by pre-treating the column with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) or use neutral alumina for chromatography. |
| Difficulty in Purifying the Product | 1. Co-elution with Byproducts: The polarity of the product and byproducts may be very similar. 2. Product is too Polar for Normal Phase Chromatography: The product may not move from the baseline on silica gel. | 1. Optimize the eluent system for column chromatography by testing various solvent mixtures with TLC. A shallow gradient elution may be necessary. 2. Consider using reverse-phase chromatography if the compound is highly polar. |
| N-Boc Deprotection also Cleaves the Trichloroacetate Ester | 1. Harsh Acidic Conditions: The trichloroacetate ester may not be stable to the strong acidic conditions required for Boc deprotection. | 1. Use milder deprotection conditions. For example, use a lower concentration of TFA or HCl and conduct the reaction at a lower temperature (e.g., 0 °C), carefully monitoring the reaction progress. Alternatively, consider a different N-protecting group for the azetidine that can be removed under orthogonal conditions. |
Data Presentation: Plausible Reaction Conditions for Esterification
The following table summarizes plausible starting conditions for the synthesis of N-Boc-azetidin-3-yl 2,2,2-trichloroacetate based on general esterification protocols. Optimization will likely be required for best results.
| Method | Acylating Agent | Base/Catalyst | Solvent | Temperature | Typical Reaction Time | Notes |
| Acyl Chloride | Trichloroacetyl chloride (1.1-1.5 eq) | Triethylamine (1.5-2.0 eq) or Pyridine (solvent) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 °C to RT | 2-12 h | Add the acyl chloride slowly to a solution of the alcohol and base at 0 °C. |
| Steglich Esterification | Trichloroacetic acid (1.1-1.5 eq) | DCC or EDC (1.1-1.5 eq), DMAP (0.1-0.2 eq) | DCM or THF | 0 °C to RT | 12-24 h | The urea byproduct from DCC can be filtered off. EDC byproducts are water-soluble. |
| Anhydride | Trichloroacetic anhydride (1.1-1.5 eq) | DMAP (0.1-0.2 eq), Triethylamine (1.1-1.5 eq) | DCM or Acetonitrile (ACN) | RT | 4-16 h | This method often gives high yields and is easy to perform. |
Experimental Protocols (General Procedures)
Method 1: Using Trichloroacetyl Chloride
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of trichloroacetyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 2: Steglich Esterification
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), trichloroacetic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC or EDC (1.2 eq) in DCM at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
If DCC is used, filter off the precipitated dicyclohexylurea.
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low reaction yield.
References
stability of azetidin-3-yl 2,2,2-trichloroacetate in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of azetidin-3-yl 2,2,2-trichloroacetate in various solvents. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing the degradation of my this compound sample in a protic solvent. What are the likely degradation pathways?
A1: In protic solvents, particularly under acidic or basic conditions, two primary degradation pathways are expected for this compound:
-
Ester Hydrolysis: The 2,2,2-trichloroacetate ester is susceptible to hydrolysis, which cleaves the ester bond to form azetidin-3-ol and 2,2,2-trichloroacetic acid. This reaction can be catalyzed by both acids and bases.[1][2]
-
Azetidine Ring Opening: The azetidine ring, being a strained four-membered ring, can undergo nucleophilic ring-opening.[3][4][5] In the presence of a nucleophilic solvent (e.g., water, methanol) and under acidic conditions that protonate the ring nitrogen, the ring is activated towards attack, leading to various degradation products. A potential degradation mechanism involves the formation of an azetidinium ion, which is then susceptible to nucleophilic attack.[6]
Q2: How does the pH of the solvent affect the stability of this compound?
A2: The pH of the solvent is a critical factor influencing the stability of this compound.
-
Acidic Conditions (pH < 7): Both the ester hydrolysis and the azetidine ring-opening are accelerated. The azetidine nitrogen can become protonated, making the ring more susceptible to nucleophilic attack by the solvent or other nucleophiles present.[7][8]
-
Neutral Conditions (pH ≈ 7): The compound is expected to be most stable at or near neutral pH, although slow hydrolysis of the ester may still occur over time, especially in aqueous solutions.
-
Basic Conditions (pH > 7): Base-catalyzed hydrolysis of the trichloroacetate ester is a significant degradation pathway.[1][2] The azetidine ring itself is generally more stable against ring-opening under basic conditions compared to acidic conditions.
Q3: What are the best practices for storing solutions of this compound?
A3: To maximize the shelf-life of your solutions, consider the following:
-
Solvent Choice: Use aprotic, anhydrous solvents whenever possible.
-
Temperature: Store solutions at low temperatures (e.g., -20°C or -80°C) to slow down potential degradation reactions.
-
Inert Atmosphere: For long-term storage, consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and oxygen.
-
pH Control: If working with aqueous or protic solvents is necessary, buffer the solution to a neutral pH.
Q4: I am using an aprotic solvent for my reaction. Should I still be concerned about the stability of this compound?
A4: While the compound is generally more stable in aprotic solvents, degradation can still occur, especially if the solvent contains impurities such as water or acidic/basic residues. Additionally, other reagents in your reaction mixture could potentially react with the azetidine ring or the ester group. It is always recommended to use high-purity, anhydrous solvents and to be mindful of the reactivity of all components in your experiment.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC or LC-MS analysis. | Degradation of the starting material. | 1. Confirm the identity of the new peaks by mass spectrometry. Likely degradation products include azetidin-3-ol and 2,2,2-trichloroacetic acid. 2. Review your experimental conditions (solvent, temperature, pH, reaction time) to identify potential causes of degradation. 3. Perform a stability study under your specific experimental conditions (see Experimental Protocols section). |
| Low yield of the desired product. | Loss of starting material due to instability. | 1. Minimize the time the compound is in solution before use. 2. Consider changing to a more inert solvent. 3. If possible, lower the reaction temperature. |
| Inconsistent experimental results. | Variable degradation of the starting material between experiments. | 1. Ensure consistent quality and purity of your solvents and reagents. 2. Prepare fresh solutions of this compound for each experiment. 3. Carefully control the reaction parameters (temperature, time, pH). |
Quantitative Data Summary
| Solvent Type | Examples | Expected Stability | Primary Degradation Concerns |
| Aprotic Polar | Acetonitrile, DMF, DMSO | High | Potential reaction with residual water or other nucleophiles. |
| Aprotic Non-Polar | Dichloromethane, Toluene, Hexane | Very High | Generally stable, but ensure solvents are anhydrous. |
| Protic Polar (Neutral) | Water, Methanol, Ethanol | Moderate | Slow hydrolysis of the ester and potential for slow ring-opening. |
| Protic Polar (Acidic) | Aqueous HCl, Acetic Acid | Low | Accelerated ester hydrolysis and azetidine ring-opening. |
| Protic Polar (Basic) | Aqueous NaOH, Triethylamine | Low | Rapid base-catalyzed ester hydrolysis. |
Experimental Protocols
Protocol for a Preliminary Stability Study of this compound
This protocol outlines a general method to assess the stability of this compound in a solvent of interest.
1. Materials:
- This compound
- Solvent of interest (e.g., acetonitrile, water, methanol)
- Internal standard (a stable compound that does not react with the analyte or degrade under the test conditions)
- HPLC or LC-MS system
- Analytical column suitable for the separation of the analyte and its potential degradation products (e.g., C18 reverse-phase column)
2. Sample Preparation:
- Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
- Prepare a stock solution of the internal standard in the same solvent.
- Prepare the test solutions by adding a known amount of the internal standard to aliquots of the analyte stock solution.
3. Incubation:
- Divide the test solutions into several vials.
- Store the vials under the desired conditions (e.g., room temperature, 40°C, protected from light).
4. Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial and analyze the sample by HPLC or LC-MS.
- Monitor the peak area of this compound relative to the internal standard.
- Monitor for the appearance of new peaks, which may correspond to degradation products.
5. Data Analysis:
- Plot the percentage of the remaining this compound as a function of time.
- Identify and, if possible, quantify the major degradation products.
Visualizations
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Reactions of Azetidines | Ambeed [ambeed.com]
- 6. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Azetidin-3-yl 2,2,2-trichloroacetate
Disclaimer: The following storage and handling information is based on the properties of related compounds, such as trichloroacetate esters and azetidine derivatives, due to the absence of a specific Safety Data Sheet (SDS) for azetidin-3-yl 2,2,2-trichloroacetate. This guide should be used for informational purposes only, and all laboratory procedures should be conducted with caution and under the supervision of a qualified chemist. Always perform a thorough risk assessment before handling this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: this compound should be stored in a tightly sealed container in a dry atmosphere at 2-8°C.[1]
Q2: What are the primary hazards associated with this compound?
A2: Based on its structural components, this compound is expected to be corrosive and may cause severe skin and eye damage. It is also likely to be harmful if swallowed or inhaled. The trichloroacetate group suggests it may be reactive and potentially release toxic fumes upon decomposition.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Appropriate PPE includes, but is not limited to, safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile rubber). All handling of the solid or solutions should be performed in a certified chemical fume hood.
Q4: How should I dispose of waste containing this compound?
A4: Dispose of waste in accordance with all local, state, and federal regulations. As it is likely toxic to aquatic life, avoid release into the environment.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound has discolored or developed an unusual odor. | Decomposition of the material. | Do not use the compound. Dispose of it according to your institution's hazardous waste protocols. |
| Difficulty in dissolving the compound. | The compound may be sparingly soluble in your chosen solvent. | Try gentle warming or sonication. If solubility is still an issue, consider a different solvent system after checking for compatibility. |
| Inconsistent experimental results. | Possible degradation of the compound due to improper storage or handling. | Ensure the compound is stored at the recommended 2-8°C in a tightly sealed container. Use freshly opened vials whenever possible. |
| Accidental Spill. | Improper handling or container failure. | Evacuate the area. If the spill is small, absorb it with an inert material and place it in a sealed container for disposal. For larger spills, follow your institution's emergency spill response procedures. Ensure proper ventilation. |
Storage and Handling Summary
| Parameter | Recommendation |
| Storage Temperature | 2-8°C |
| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen). |
| Container | Tightly sealed, chemical-resistant container. |
| Handling | In a certified chemical fume hood. |
| Personal Protective Equipment (PPE) | Safety goggles, face shield, lab coat, chemical-resistant gloves. |
| Incompatibilities | Strong oxidizing agents, strong bases, and moisture. |
Experimental Workflow for Safe Handling
Caption: A workflow for the safe handling of this compound.
Troubleshooting Logic for Accidental Spills
Caption: A decision-making diagram for handling spills of this compound.
References
Technical Support Center: Reaction Monitoring of Azetidin-3-yl 2,2,2-trichloroacetate Synthesis by TLC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers monitoring the synthesis of azetidin-3-yl 2,2,2-trichloroacetate via the acylation of azetidin-3-ol with 2,2,2-trichloroacetyl chloride using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of monitoring this reaction with TLC?
A1: TLC is a rapid, inexpensive, and effective technique used to monitor the progress of a chemical reaction.[1] For this specific synthesis, TLC allows you to:
-
Visually track the consumption of the starting material (azetidin-3-ol).
-
Confirm the formation of the desired product (this compound).
-
Identify the presence of any major byproducts or unreacted starting materials.
-
Determine the optimal reaction time to maximize yield and minimize impurity formation.
Q2: Which TLC visualization stains are most effective for the reactants and products?
A2: Since azetidin-3-ol and its trichloroacetate ester lack strong UV chromophores, visualization with a UV lamp alone is often insufficient.[2] Chemical stains are necessary for clear visualization. The most recommended stains for this system are:
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as the alcohol group in azetidin-3-ol. The product will also visualize, often with a slightly different hue or intensity. It appears as yellow to brown spots on a purple background.[3][4]
-
p-Anisaldehyde Stain: This is a versatile stain for detecting various functional groups, including alcohols and esters. It often produces a range of colors for different spots upon heating, which can aid in distinguishing the starting material from the product.[2][4][5]
Q3: My azetidine compounds are streaking on the TLC plate. How can I fix this?
A3: The basic nitrogen atom in the azetidine ring can interact strongly with the acidic silica gel on the TLC plate, causing streaking. To mitigate this, add a small amount of a basic modifier to your mobile phase. A common solution is to add 0.5-1% triethylamine (Et₃N) to the eluent. This neutralizes the acidic sites on the silica, leading to sharper, more defined spots.
Q4: How can I confirm if a new spot on my TLC is the desired product?
A4: The most reliable method is to use a "co-spot."[6] On your TLC plate, apply three spots in a line:
-
Left Lane: A pure sample of your starting material (azetidin-3-ol).
-
Middle Lane (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it.
-
Right Lane: A spot of your reaction mixture.
If the new, less polar spot in the reaction mixture lane runs to the same height as the single spot in the co-spot lane (which will also show the starting material spot), it provides strong evidence that the new spot is a distinct compound and likely your product.
Q5: The 2,2,2-trichloroacetyl chloride is not visible on the TLC plate. Is this normal?
A5: Yes, this is expected. 2,2,2-trichloroacetyl chloride is highly reactive and readily hydrolyzes on the silica gel plate (which contains bound water) to form 2,2,2-trichloroacetic acid. Therefore, you will not see a spot for the acyl chloride itself. You may, however, see a spot for its hydrolysis product, which is significantly more polar than the starting azetidin-3-ol.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No product spot is visible, only starting material. | 1. Reaction has not started (e.g., catalyst not added, incorrect temperature).2. The product is not being visualized by the chosen stain. | 1. Verify reaction conditions, ensure all reagents have been added correctly.2. Try a different visualization stain (e.g., switch from KMnO₄ to p-anisaldehyde). |
| Spots for both starting material and product are present, but the reaction is not progressing over time. | 1. The reaction has reached equilibrium.2. A limiting reagent has been fully consumed.3. The catalyst has been deactivated. | 1. Check the literature for the expected conversion rate.2. Verify the stoichiometry of your reactants.3. Consider adding more catalyst if appropriate for the reaction mechanism. |
| A new, very polar spot (low Rf) appears. | 1. Hydrolysis of 2,2,2-trichloroacetyl chloride to 2,2,2-trichloroacetic acid.2. Hydrolysis of the product ester back to azetidin-3-ol. | 1. This is common and expected. Ensure your reaction is run under anhydrous conditions to minimize this.2. If the product spot is disappearing and the starting material spot is reappearing, it indicates product instability. Work up the reaction as soon as it reaches completion. |
| Multiple, unexpected spots are appearing. | 1. Formation of side products due to impurities or side reactions.2. Decomposition of the product or starting material on the silica gel plate. | 1. Review the reaction for potential side reactions (e.g., reaction with solvent, over-acylation if other nucleophilic sites exist).2. To check for on-plate decomposition, run a 2D TLC. Spot the reaction mixture in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in the same mobile phase. If spots appear off the diagonal, decomposition is occurring.[7] Consider using a less acidic stationary phase like alumina if decomposition is confirmed. |
| All spots are at the baseline (Rf ≈ 0). | The mobile phase is not polar enough to move the compounds up the plate. | Increase the polarity of the mobile phase. For example, if using 100% ethyl acetate, try a mixture of 95:5 ethyl acetate:methanol. |
| All spots are at the solvent front (Rf ≈ 1). | The mobile phase is too polar, causing all compounds to travel with the solvent front. | Decrease the polarity of the mobile phase. For example, if using 100% ethyl acetate, try a mixture of 70:30 hexane:ethyl acetate. |
Experimental Protocols
Protocol 1: General Procedure for Acylation
To a stirred solution of azetidin-3-ol (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at 0 °C under an inert atmosphere (e.g., nitrogen, argon), add 2,2,2-trichloroacetyl chloride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: TLC Reaction Monitoring
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.
-
Mobile Phase: A typical starting mobile phase is 100% ethyl acetate. To improve spot shape and prevent streaking, a mixture of 95:4.5:0.5 Ethyl Acetate:Methanol:Triethylamine is recommended.
-
Spotting:
-
Dissolve a small amount of the starting azetidin-3-ol in a suitable solvent (e.g., methanol) to create a reference solution.
-
Using a capillary tube, spot the azetidin-3-ol reference on the left of the starting line.
-
At timed intervals (e.g., t=0, 1h, 2h, 4h, 24h), take a small aliquot from the reaction mixture, dilute it with a solvent, and spot it sequentially on the starting line.
-
-
Development: Place the spotted TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Examine the plate under a UV lamp (254 nm) and circle any visible spots.
-
Submerge the plate in a potassium permanganate or p-anisaldehyde staining solution, remove excess stain by dabbing the edge on a paper towel, and gently heat with a heat gun until spots appear.
-
Data Presentation
The progress of the reaction can be qualitatively assessed by the diminishing intensity of the starting material spot and the increasing intensity of the product spot. For quantitative analysis, the intensity of the spots can be measured using software like ImageJ.[1]
Table 1: Estimated Rf Values
| Compound | Mobile Phase (95:4.5:0.5 EtOAc:MeOH:Et₃N) | Polarity |
| Azetidin-3-ol (Starting Material) | ~ 0.25 | High |
| This compound (Product) | ~ 0.60 | Low |
| 2,2,2-trichloroacetic acid (Byproduct) | ~ 0.10 | Very High |
Note: These are estimated values and may vary depending on the specific TLC plate, chamber saturation, and temperature.
Table 2: Example of Quantitative Reaction Monitoring Data
| Time (hours) | % Starting Material (Integrated Density) | % Product (Integrated Density) |
| 0 | 100 | 0 |
| 1 | 65 | 35 |
| 2 | 30 | 70 |
| 4 | 5 | 95 |
| 6 | <1 | >99 |
This table represents illustrative data obtained by densitometric analysis of TLC spots over time.
Visualizations
Caption: Experimental workflow for TLC monitoring of the reaction.
References
- 1. Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. TLC stains [reachdevices.com]
- 4. scribd.com [scribd.com]
- 5. epfl.ch [epfl.ch]
- 6. Chromatography [chem.rochester.edu]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Azetidinone Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of azetidinones (β-lactams).
Frequently Asked Questions (FAQs)
Q1: My Staudinger reaction is resulting in a low yield of the desired β-lactam. What are the potential causes and solutions?
A1: Low yields in the Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, can stem from several factors.[1][2] Key areas to investigate include the stability of the ketene intermediate, the reactivity of the imine, and the reaction conditions.
Troubleshooting Low Yield in Staudinger Synthesis:
| Potential Cause | Recommended Solution |
| Ketene Instability/Polymerization | Ketenes are highly reactive and can polymerize if not trapped in situ by the imine.[3] Ensure slow, dropwise addition of the acyl chloride to the reaction mixture containing the imine and a tertiary amine base (e.g., triethylamine).[4] Maintaining low temperatures (e.g., -78 °C to 0 °C) can also minimize side reactions.[4] |
| Imine Quality | Impurities in the imine or incomplete imine formation can significantly reduce yield. Purify the imine before use, for instance by recrystallization or chromatography. Confirm its purity via NMR or other spectroscopic methods. |
| Base Stoichiometry | While a stoichiometric excess of base is often used, it can sometimes lead to side reactions.[1] Consider reducing the amount of base to a catalytic quantity, especially if using a solvent like DMF which can participate in the reaction to generate a basic environment.[1] |
| Solvent Effects | The choice of solvent can influence reaction efficiency. Dichloromethane (DCM) and toluene are commonly used.[4][5] For certain substrates, other solvents like THF or dioxane may offer better results.[4] In some cases, solvent-free conditions under microwave irradiation have been reported.[6] |
| Substituent Effects | The electronic nature of substituents on both the ketene and the imine can impact reactivity. Electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the ring closure, potentially improving the yield of the cis-β-lactam.[7] |
Q2: I am observing a mixture of cis and trans diastereomers in my β-lactam product. How can I improve the stereoselectivity?
A2: Achieving high stereoselectivity in azetidinone synthesis is a common challenge. The stereochemical outcome is influenced by the reaction mechanism, substrate structure, and reaction conditions.[2][7]
Strategies to Enhance Stereoselectivity:
-
Imine Geometry: The geometry of the imine is a critical factor. Generally, (E)-imines tend to form cis β-lactams, while (Z)-imines favor the formation of trans β-lactams.[2]
-
Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the kinetically controlled product.[4]
-
Substituent Effects: As a general rule, ketenes with strongly electron-donating substituents tend to yield cis products, whereas those with strongly electron-withdrawing groups often lead to trans products.[2][7]
-
Chiral Auxiliaries: Employing chiral auxiliaries on either the ketene or the imine is a well-established method for inducing high diastereoselectivity.[3]
-
Catalyst Control: For certain variations of β-lactam synthesis, the choice of catalyst can dictate the stereochemical outcome.[8]
Q3: I am having difficulty purifying my azetidinone product. What are some common purification challenges and how can I address them?
A3: Purification of azetidinones can be complicated by their potential instability and the presence of closely related side products.
Common Purification Issues and Solutions:
| Issue | Suggested Approach |
| Product Instability | The β-lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions.[9] During workup and chromatography, it is crucial to use neutral conditions and avoid strong acids or bases. The strained nature of the ring makes the carbonyl group highly reactive.[10][11] |
| Removal of Amine Salt | In reactions employing tertiary amines like triethylamine, the resulting hydrochloride salt can sometimes be challenging to remove completely. Washing the organic layer with water and brine should be effective. If issues persist, a mild aqueous bicarbonate wash can be used, but care must be taken to avoid β-lactam hydrolysis. |
| Chromatography Challenges | Some azetidinones can be sensitive to silica gel. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. Running the column quickly can also minimize contact time and potential degradation. |
| Recrystallization | If the product is a solid, recrystallization is often an effective purification method that can also help in isolating a specific diastereomer if one crystallizes preferentially.[4] |
Q4: The NMR spectrum of my product is complex and difficult to interpret. How can I confirm the formation of the azetidinone ring?
A4: Unambiguous characterization of the azetidinone ring is crucial. While simple 1H and 13C NMR can sometimes be challenging to interpret, especially with complex substituents, several spectroscopic techniques can provide definitive evidence.[12][13]
Key Spectroscopic Features for Azetidinone Characterization:
-
Infrared (IR) Spectroscopy: The carbonyl group of a strained β-lactam ring exhibits a characteristic stretching frequency at a higher wavenumber (typically 1730-1760 cm⁻¹) compared to a less strained amide (around 1650 cm⁻¹).[10] This is a strong indicator of ring formation.
-
¹³C NMR Spectroscopy: The carbonyl carbon of the β-lactam typically appears in the range of δ 160-175 ppm.
-
¹H NMR Spectroscopy: The coupling constants (J-values) between the protons on the β-lactam ring can help determine the stereochemistry. For cis-β-lactams, the ³J(H3-H4) coupling constant is generally larger (around 5-6 Hz) than for trans-β-lactams (around 2-3 Hz).[14]
-
2D NMR Techniques: In cases of spectral overlap or complex structures, 2D NMR experiments like ¹H-¹³C COSY (HSQC/HMQC) are invaluable for unambiguously assigning the protons and carbons of the azetidinone ring.[12][13]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the synthesized molecule.
Experimental Protocols
General Protocol for Staudinger [2+2] Cycloaddition
This protocol describes a general method for the synthesis of a 3-substituted-2-azetidinone from an imine and an acyl chloride.[4][6]
-
Imine Formation: Condense the desired aldehyde and amine in a suitable solvent (e.g., ethanol, toluene) with a catalytic amount of acid (e.g., glacial acetic acid) or under conditions that facilitate water removal (e.g., Dean-Stark apparatus).[6] Purify the resulting imine.
-
Cycloaddition:
-
Dissolve the imine (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add a tertiary amine base (e.g., triethylamine, 1.2-2.0 eq).
-
Slowly add a solution of the desired acyl chloride (1.1-1.5 eq) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at the chosen temperature for a specified time (e.g., 2-12 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[4]
-
General Protocol for the Kinugasa Reaction
The Kinugasa reaction involves the 1,3-dipolar cycloaddition of a copper acetylide with a nitrone to form a β-lactam.[4][15]
-
Nitrone Formation: Synthesize the nitrone from the corresponding aldehyde and hydroxylamine derivative.
-
Cycloaddition:
-
In a reaction vessel under an inert atmosphere, combine the nitrone (1.0 eq), a copper(I) salt (e.g., CuI, catalytic amount), and a base (e.g., a tertiary amine) in a suitable solvent.
-
Add the terminal alkyne (1.0-1.5 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove any insoluble copper salts.
-
Concentrate the filtrate and purify the resulting crude product by column chromatography or recrystallization.
-
Visual Guides
Caption: Mechanism of the Staudinger reaction showing the formation of cis and trans β-lactams.
Caption: A logical workflow for troubleshooting common issues in azetidinone synthesis.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. β-Lactam synthesis [organic-chemistry.org]
- 9. β-Lactam - Wikipedia [en.wikipedia.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. youtube.com [youtube.com]
- 12. research.biust.ac.bw [research.biust.ac.bw]
- 13. africaresearchconnects.com [africaresearchconnects.com]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. organicreactions.org [organicreactions.org]
Validation & Comparative
A Comparative Guide to Protecting Groups for Azetidin-3-ol: A Focus on Azetidin-3-yl 2,2,2-trichloroacetate
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules incorporating the azetidine scaffold. Azetidin-3-ol, a key building block, possesses two reactive sites: the secondary amine and the hydroxyl group. Orthogonal protection of these functionalities is crucial for the selective modification of the molecule. This guide provides a comparative analysis of various protecting groups for the hydroxyl moiety of azetidin-3-ol, with a special focus on the trichloroacetate group, and discusses the requisite protection of the azetidine nitrogen.
N-Protection of the Azetidine Ring: A Prerequisite for O-Functionalization
Due to the inherent reactivity of the azetidine nitrogen, its protection is the first and foremost step in any synthetic route involving the modification of the 3-hydroxyl group. The choice of the N-protecting group is critical as it influences the stability of the azetidine ring and dictates the conditions for its eventual removal. The two most commonly employed N-protecting groups for azetidin-3-ol are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups.
Below is a general workflow for the N-protection of azetidin-3-ol.
Caption: General workflow for the N-protection of azetidin-3-ol.
Experimental Protocols for N-Protection
Protocol 1: Synthesis of N-Boc-azetidin-3-ol [1][2]
To a solution of azetidin-3-ol hydrochloride in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), a base like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) is added to neutralize the hydrochloride salt. Subsequently, di-tert-butyl dicarbonate ((Boc)₂O) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford N-Boc-azetidin-3-ol.
Protocol 2: Synthesis of N-Cbz-azetidin-3-ol
Similar to the Boc protection, azetidin-3-ol hydrochloride is first neutralized with a base. Benzyl chloroformate (Cbz-Cl) is then added dropwise at 0 °C to the solution of the free amine in a solvent like DCM or THF. The reaction is stirred at room temperature until completion. Work-up involves quenching with water, extraction with an organic solvent, drying, and concentration. The crude product is then purified by column chromatography to yield N-Cbz-azetidin-3-ol.
Comparison of Protecting Groups for the 3-Hydroxyl Group
Data Presentation: Stability and Deprotection Conditions
The following table summarizes the stability and common deprotection conditions for various hydroxyl protecting groups on a secondary alcohol, providing a basis for comparison.
| Protecting Group | Structure | Stable To | Labile To | Common Deprotection Reagents |
| Trichloroacetate | -C(O)CCl₃ | Mild Acid, Hydrogenolysis | Bases, Nucleophiles, Reductive Conditions | K₂CO₃/MeOH; NH₃/MeOH; Zn/AcOH |
| Acetate | -C(O)CH₃ | Mild Acid, Hydrogenolysis | Stronger Bases, Nucleophiles | K₂CO₃/MeOH; LiOH/THF/H₂O |
| TBDMS Ether | -Si(CH₃)₂(t-Bu) | Bases, Nucleophiles, Hydrogenolysis, Mild Acid | Strong Acid, Fluoride Ions | TBAF/THF; HF/Pyridine |
| Benzyl Ether | -CH₂Ph | Acids, Bases, Nucleophiles | Hydrogenolysis, Strong Oxidizing Agents | H₂/Pd-C; Na/NH₃ (liq.) |
Note: The stability and lability are relative and can be influenced by the specific reaction conditions and the overall molecular structure.
Logical Relationship of Protecting Group Strategies
The selection of a protecting group strategy depends on the desired synthetic route and the compatibility of the protecting groups with subsequent reaction conditions. The following diagram illustrates the orthogonal relationship between the N-protecting groups and various O-protecting groups.
Caption: Orthogonality of N- and O-protecting groups for azetidin-3-ol.
Detailed Experimental Protocols for O-Protection and Deprotection
Protocol 3: Protection of a Secondary Alcohol as a Trichloroacetate Ester (General Procedure)
To a solution of the N-protected azetidin-3-ol and a base such as pyridine or triethylamine in a dry aprotic solvent like dichloromethane (DCM) at 0 °C, trichloroacetyl chloride is added dropwise. The reaction mixture is stirred at 0 °C for a specified time or until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Protocol 4: Deprotection of a Trichloroacetate Ester
-
Basic Conditions: The trichloroacetate ester is dissolved in methanol, and a solution of potassium carbonate in water is added. The mixture is stirred at room temperature until the deprotection is complete.
-
Reductive Cleavage: The trichloroacetate ester is dissolved in a mixture of acetic acid and an organic solvent. Activated zinc dust is added in portions, and the reaction is stirred at room temperature.[3][4][5] This method is particularly mild and chemoselective.
Protocol 5: Protection of a Secondary Alcohol as a TBDMS Ether [6][7]
To a solution of the N-protected azetidin-3-ol in dry dimethylformamide (DMF), imidazole and tert-butyldimethylsilyl chloride (TBDMSCl) are added. The reaction is stirred at room temperature until completion. The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Protocol 6: Deprotection of a TBDMS Ether [7]
The TBDMS-protected alcohol is dissolved in tetrahydrofuran (THF), and a solution of tetrabutylammonium fluoride (TBAF) in THF is added. The reaction is stirred at room temperature until the starting material is consumed. The reaction is then quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified.
Protocol 7: Protection of a Secondary Alcohol as a Benzyl Ether [8][9][10]
To a suspension of sodium hydride (NaH) in dry THF at 0 °C, a solution of the N-protected azetidin-3-ol in THF is added dropwise. The mixture is stirred for a short period, and then benzyl bromide (BnBr) is added. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is carefully quenched with water, and the product is extracted, dried, and purified.
Protocol 8: Deprotection of a Benzyl Ether [8][9]
The benzyl ether is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the deprotection is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected alcohol.
Performance Comparison
Azetidin-3-yl 2,2,2-trichloroacetate is expected to be a highly labile ester protecting group. The strong electron-withdrawing effect of the three chlorine atoms makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[11] This translates to rapid cleavage under mild basic conditions, often significantly faster than the corresponding acetate ester. This high reactivity can be advantageous for deprotection in the presence of more robust protecting groups but may be a disadvantage if the molecule is sensitive to basic conditions. Reductive cleavage with zinc offers a mild and neutral alternative for its removal.
Acetate esters are more stable than trichloroacetate esters towards basic hydrolysis and require more forcing conditions for cleavage.[12] They are generally stable to mild acidic conditions and hydrogenolysis.
tert-Butyldimethylsilyl (TBDMS) ethers offer excellent stability towards a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[6][7] Their cleavage is specifically achieved with fluoride reagents, providing a valuable orthogonal deprotection strategy.
Benzyl (Bn) ethers are robust protecting groups, stable to both acidic and basic conditions.[8][9] Their removal is typically achieved by catalytic hydrogenolysis, a mild and efficient method, provided no other functional groups sensitive to reduction are present in the molecule.
Conclusion
The choice of a protecting group for the 3-hydroxyl of an N-protected azetidin-3-ol is a critical decision in the design of a synthetic route. While this compound is not a commonly reported protecting group, its inferred properties suggest it could be a useful tool for rapid deprotection under mild basic or reductive conditions. For greater stability and orthogonality, TBDMS ethers are an excellent choice. Benzyl ethers provide robust protection and are readily cleaved by hydrogenolysis. The selection of the optimal protecting group will ultimately depend on the specific requirements of the synthetic sequence, including the nature of other functional groups present and the planned subsequent transformations. Careful consideration of the stability and deprotection conditions outlined in this guide will enable researchers to make informed decisions for the successful synthesis of complex azetidine-containing molecules.
References
- 1. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive cleavage of 2,2,2-trichloroethyl esters by titanocene catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene Catalysis | CHIMIA [chimia.ch]
- 5. chimia.ch [chimia.ch]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solved Ethyl trichloroacetate is significantly more reactive | Chegg.com [chegg.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Efficacy of Azetidin-3-yl Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the biological efficacy of various analogs of azetidin-3-yl derivatives based on available scientific literature. No direct experimental data for azetidin-3-yl 2,2,2-trichloroacetate was found during the literature search. The information presented herein is intended for research and informational purposes only.
Anticancer Activity of 3-Substituted Azetidinone Analogs
A significant area of research has focused on the development of azetidinone (β-lactam) analogs as potent anticancer agents. Many of these compounds are designed as analogs of combretastatin A-4, a natural product that inhibits tubulin polymerization.
Quantitative Data: Antiproliferative Activity
| Compound/Analog | Target/Cell Line | IC50 (nM) | Reference |
| 3-Amino-2-azetidinone Derivatives | SW48 colon cancer | 14.0 - 564.2 | [2] |
| 3-(prop-1-en-2-yl)azetidin-2-ones | MCF-7 breast cancer | 10 - 33 | [3] |
| 3-allylazetidinones | MDA-MB-231 (TNBC) | 23 - 33 | [3] |
Experimental Protocols
Antiproliferative Activity Assay (MTT Assay): [2]
-
Cancer cells (e.g., SW48) are seeded in 96-well plates at a density of 8,000 cells per well.
-
The cells are treated with various concentrations of the test compounds (dissolved in DMSO).
-
After a 72-hour incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2 hours at 37°C, allowing for the formation of formazan crystals.
-
The formazan crystals are solubilized, and the absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Signaling Pathway Diagram
Antimicrobial Activity of Azetidine Derivatives
Several studies have explored the potential of azetidine derivatives as antimicrobial agents against both Gram-positive and Gram-negative bacteria.
Quantitative Data: Antibacterial Activity
| Compound/Analog | Bacterial Strain | Zone of Inhibition (mm) at 0.01 mg/mL | Reference |
| Azetidine-4-one (M7) | Staphylococcus aureus | 22 | [4] |
| Azetidine-4-one (M7) | Escherichia coli | 25 | [4] |
| Azetidine-4-one (M8) | Escherichia coli | 25 | [4] |
| Ampicillin (Reference) | Escherichia coli | 27 | [4] |
| Azetidinone (AZ01-AZ04) | Various bacteria | Data not specified | [5] |
Experimental Protocols
Antibacterial Activity Assay (Disc Diffusion Method): [4]
-
Bacterial strains are cultured on an appropriate agar medium.
-
Filter paper discs impregnated with the test compounds at specified concentrations (e.g., 0.01, 0.001, and 0.0001 mg/mL) are placed on the agar surface.
-
A standard antibiotic (e.g., Ampicillin) is used as a positive control.
-
The plates are incubated under suitable conditions for bacterial growth.
-
The diameter of the zone of inhibition (the area around the disc where bacterial growth is prevented) is measured in millimeters.
Experimental Workflow Diagram
Neurological Activity of 3-Substituted Azetidine Analogs
Azetidine derivatives have also been investigated for their activity in the central nervous system (CNS), particularly as triple reuptake inhibitors (TRIs).
Quantitative Data: Neurotransmitter Reuptake Inhibition
| Compound/Analog | Target | Activity | Reference |
| 3-Aryl-3-oxypropylamine Azetidines (6be) | Triple Reuptake Inhibitor | Active in vivo in FST at 10 mg/kg IV or 20-40 mg/kg PO | [6] |
| 3-Aryl-3-azetidinyl Acetic Acid Methyl Esters | Acetylcholinesterase (AChE) | Several derivatives showed inhibition comparable to rivastigmine | [7] |
Experimental Protocols
Forced Swim Test (FST) in vivo: [6]
-
Mice are individually placed in a cylinder filled with water from which they cannot escape.
-
The duration of immobility (a measure of depressive-like behavior) is recorded during a specific period of the test.
-
Test compounds are administered to the animals (e.g., intravenously or orally) at specified doses and times before the test.
-
A reduction in the duration of immobility is indicative of an antidepressant-like effect.
Logical Relationship Diagram
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for 3-acyloxyazetidines is not available, general trends can be observed from the broader class of 3-substituted azetidines:
-
Anticancer Activity: The nature of the substituent at the 3-position of the azetidinone ring significantly influences antiproliferative activity. Small, unsaturated groups appear to be favorable.[3]
-
Antimicrobial Activity: The overall structure of the molecule, including substitutions on the azetidine ring and any fused ring systems, plays a crucial role in determining the antibacterial spectrum and potency.[4]
-
Neurological Activity: For triple reuptake inhibitors, the 3-aryl-3-oxypropylamine scaffold is a key pharmacophore. Modifications to the aryl group and the amine substituent can modulate the potency and selectivity.[6] For acetylcholinesterase inhibitors, the 3-aryl-3-azetidinyl acetic acid methyl ester core is important, with various N-substituents influencing activity.[7]
Conclusion
The azetidine ring is a versatile scaffold that has been incorporated into a wide array of biologically active molecules. While specific data for this compound remains elusive, the study of its analogs reveals a rich landscape of pharmacological potential, spanning from anticancer and antimicrobial to neurological applications. The presented data and experimental protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, highlighting the importance of the 3-position of the azetidine ring as a key site for modification to achieve desired biological effects. Further investigation into 3-acyloxyazetidine derivatives could unveil novel therapeutic agents with unique pharmacological profiles.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
azetidin-3-yl 2,2,2-trichloroacetate vs other acylation reagents
In the landscape of synthetic chemistry, particularly in drug development and peptide synthesis, the precise modification of functional groups is paramount. Acylation, the process of adding an acyl group to a compound, is a fundamental transformation, primarily used for the protection of amine and hydroxyl groups, or for the synthesis of esters and amides. The choice of acylation reagent is critical, as it dictates the reaction's efficiency, selectivity, and compatibility with other functional groups.
This guide provides an objective comparison of common acylation reagents, with a special focus on the context of complex molecules such as substituted azetidines. While not a standard acylating agent itself, azetidin-3-yl 2,2,2-trichloroacetate serves as an illustrative example of a protected alcohol, where the highly reactive 2,2,2-trichloroacetyl group is used to cap the hydroxyl function of azetidin-3-ol.[1] This highlights the need for a diverse toolkit of acylation reagents to handle sensitive and sterically demanding substrates.
We will compare the performance of major classes of acylation reagents—acid anhydrides and acid chlorides—supported by experimental data on their reactivity, yield, and applications.
Comparing the Field: Acylation Reagent Performance
The selection of an appropriate acylation reagent depends on the substrate's reactivity, the desired selectivity, and the overall synthetic strategy. Reagents vary significantly in their electrophilicity, handling requirements, and the stability of the resulting acyl group.
Table 1: Quantitative Comparison of N-Acylation Reagents on Various Amine Substrates
| Reagent Class | Reagent | Substrate | Conditions | Time | Yield (%) | Reference(s) |
| Acid Anhydride | Acetic Anhydride | Aniline | Solvent-free, RT | 5 min | 95% | [2] |
| Acetic Anhydride | Benzylamine | Solvent-free, RT | 5 min | 92% | [2] | |
| Acetic Anhydride | 4-Nitroaniline | Solvent-free, RT | 8 min | 91% | [2] | |
| Di-tert-butyl dicarbonate (Boc₂O) | Aniline | H₂O/Acetone, RT | 10 min | 94% | [3] | |
| Di-tert-butyl dicarbonate (Boc₂O) | Benzylamine | H₂O/Acetone, RT | 8 min | 96% | [3] | |
| Di-tert-butyl dicarbonate (Boc₂O) | L-Alanine methyl ester | H₂O/Acetone, RT | 12 min | 95% | [3] | |
| Acid Chloride | Acetyl Chloride | Aniline | Brine, NaOAc, RT | 1 hr | 90% | [4] |
| Acetyl Chloride | Benzylamine | Brine, NaOAc, TEA, RT | 1 hr | 85% | [4] | |
| Benzyl Chloroformate (Cbz-Cl) | Aniline | Water, RT | 10 min | 96% | [5] | |
| Benzyl Chloroformate (Cbz-Cl) | Glycine methyl ester HCl | Water, RT | 15 min | 94% | [5] | |
| Fmoc-Cl | Aniline | Water, 60°C | 2 hr | 90% | [6] | |
| Fmoc-Cl | Benzylamine | Water, 60°C | 0.5 hr | 87% | [6] |
In-Depth Reagent Analysis
Acid Anhydrides: The Versatile Workhorses
Acid anhydrides, such as acetic anhydride and di-tert-butyl dicarbonate (Boc anhydride), are generally less reactive and easier to handle than their acid chloride counterparts.[2] They are often preferred for laboratory synthesis due to their stability and high-purity products.
-
Acetic Anhydride ((CH₃CO)₂O) : A widely used reagent for forming acetate esters and acetamides. It is more reactive than acetic acid but less vigorous than acetyl chloride. Reactions often proceed smoothly at room temperature, sometimes with a base or acid catalyst, to give high yields.[7]
-
Di-tert-butyl dicarbonate (Boc₂O) : The premier reagent for introducing the tert-butyloxycarbonyl (Boc) protecting group onto amines.[8] The Boc group is highly valued in peptide synthesis and complex molecule synthesis due to its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid).[3]
Acid Chlorides: The High-Reactivity Specialists
Acid chlorides are among the most reactive carboxylic acid derivatives, characterized by their high electrophilicity. This reactivity allows for the acylation of less reactive substrates but also necessitates careful handling due to their sensitivity to moisture and corrosive nature.
-
2,2,2-Trichloroacetyl Chloride (CCl₃COCl) : A highly reactive acylating agent.[9] The resulting trichloroacetate esters, such as this compound, are themselves activated. The trichloroacetyl group is a good leaving group, and related trichloroacetimidates are widely used as glycosyl donors in carbohydrate chemistry.[10][11]
-
Acetyl Chloride (CH₃COCl) : A vigorous acetylating agent that reacts more rapidly than acetic anhydride.[4] It liberates HCl upon reaction, which can be detrimental if the substrate is acid-sensitive.
-
Benzyl Chloroformate (Cbz-Cl) : Used to introduce the benzyloxycarbonyl (Cbz or Z) protecting group.[5][12] The Cbz group is stable under basic and mildly acidic conditions but is readily cleaved by catalytic hydrogenolysis, offering an orthogonal deprotection strategy to the acid-labile Boc group.
-
9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) : The reagent of choice for introducing the Fmoc protecting group, which is central to modern solid-phase peptide synthesis.[13][14] The Fmoc group is stable to acidic conditions but is cleaved by mild bases, such as piperidine, providing another layer of orthogonality in complex synthetic routes.[14]
Visualizing the Chemistry
Diagrams help clarify the relationships and processes involved in acylation chemistry.
Caption: Relative reactivity of common carboxylic acid derivatives.
Caption: General experimental workflow for an acylation reaction.
Experimental Protocols
Detailed and reproducible protocols are essential for successful synthesis. Below are representative procedures for the acylation of amines and alcohols.
Protocol 1: General N-Boc Protection of a Primary Amine
This protocol describes the widely used method for protecting an amine with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Base (e.g., triethylamine (TEA) or NaOH) (1.5 equiv)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a water/dioxane mixture)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine substrate (1.0 equiv) in the chosen solvent (e.g., THF) in a round-bottom flask.
-
Add the base (e.g., TEA, 1.5 equiv).
-
Add a solution of Boc₂O (1.1 equiv) in the same solvent dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography if necessary to yield the pure N-Boc protected amine.[8]
Protocol 2: Acetylation of an Alcohol using Acetic Anhydride
This protocol details the esterification of an alcohol using acetic anhydride, often catalyzed by a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).
Materials:
-
Alcohol substrate (1.0 equiv)
-
Acetic Anhydride (Ac₂O) (1.5 equiv)
-
Pyridine or Triethylamine (TEA) (2.0 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv, catalyst)
-
Dichloromethane (DCM) as solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the alcohol (1.0 equiv) in dry DCM, add pyridine (or TEA) (2.0 equiv) and DMAP (0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting acetate ester by flash chromatography or distillation.
Conclusion
The choice of an acylation reagent is a critical decision in the design of a synthetic route. While highly reactive reagents like 2,2,2-trichloroacetyl chloride are necessary for challenging substrates such as hindered alcohols, less reactive and more stable reagents like acetic anhydride and Boc anhydride offer greater ease of handling and are suitable for a wide range of standard transformations.[2] Protecting group strategies, employing reagents like Cbz-Cl and Fmoc-Cl, are indispensable in multistep syntheses, enabling complex molecule construction through orthogonal deprotection schemes. This guide provides the foundational data and protocols to assist researchers in making informed decisions for their specific synthetic challenges.
References
- 1. Azetidin-3-ol | 45347-82-8 | FA154999 | Biosynth [biosynth.com]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. : Oriental Journal of Chemistry [orientjchem.org]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. ijacskros.com [ijacskros.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. chempep.com [chempep.com]
- 14. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of Azetidin-3-yl 2,2,2-trichloroacetate
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Azetidin-3-yl 2,2,2-trichloroacetate is a valuable building block in medicinal chemistry, and its synthesis can be approached through various pathways. This guide provides a comparative analysis of two common synthetic routes, utilizing either an N-benzyl or an N-Boc protecting group strategy. The performance of each pathway is evaluated based on reported and estimated yields, and detailed experimental protocols are provided.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the two primary synthesis pathways for this compound.
| Step | Pathway A (N-Benzyl Protection) | Yield (%) | Pathway B (N-Boc Protection) | Yield (%) |
| 1. Intermediate Synthesis | Synthesis of 1-Benzylazetidin-3-ol | 66.5 | Reduction of N-Boc-3-azetidinone to N-Boc-azetidin-3-ol | ~95 (est.) |
| 2. Esterification | Trichloroacetylation of 1-Benzylazetidin-3-ol | ~90 (est.) | Trichloroacetylation of N-Boc-azetidin-3-ol | ~90 (est.) |
| 3. Deprotection | Debenzylation of 1-Benzylthis compound | ~85 (est.) | Deprotection of N-Boc-azetidin-3-yl 2,2,2-trichloroacetate | ~95 (est.) |
| Overall Estimated Yield | ~50% | ~81% |
Note: "est." indicates an estimated yield based on typical transformations of similar functional groups, as specific literature data for these exact steps were not available.
Experimental Protocols
Pathway A: N-Benzyl Protection Strategy
Step 1: Synthesis of 1-Benzylazetidin-3-ol
-
Materials: N-benzyl-3-amino-1-chloropropan-2-ol, triethylamine, tetrabutylammonium iodide, toluene, hexane.
-
Procedure:
-
A solution of N-benzyl-3-amino-1-chloropropan-2-ol (333 g) in triethylamine (1665 ml) is prepared.
-
Tetrabutylammonium iodide (10 g) is added to the mixture.
-
The resulting mixture is stirred under reflux for 13 hours.
-
After cooling, the hydrochloride precipitate is filtered off, and the filter cake is washed twice with triethylamine.
-
The combined filtrates are evaporated to yield an oil.
-
The oil is crystallized from a mixture of toluene (250 ml) and hexane (50 ml) to yield 1-benzylazetidin-3-ol as white crystals.[1]
-
-
Yield: 66.5%[1]
Step 2: Synthesis of 1-Benzylthis compound (General Procedure)
-
Materials: 1-Benzylazetidin-3-ol, trichloroacetyl chloride, triethylamine, dichloromethane.
-
Procedure:
-
To a stirred solution of 1-benzylazetidin-3-ol (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0-5 °C, trichloroacetyl chloride (1.1 equivalents) is added dropwise.
-
The reaction mixture is stirred for approximately 5 hours at room temperature.
-
The precipitated triethylamine hydrochloride is filtered off.
-
The filtrate is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
-
Estimated Yield: ~90%
Step 3: Synthesis of this compound (General Procedure for Debenzylation)
-
Materials: 1-Benzylthis compound, ammonium formate, 10% Palladium on carbon (Pd/C), methanol.
-
Procedure:
-
To a solution of 1-benzylthis compound (1 equivalent) in methanol, ammonium formate (4 equivalents) and a catalytic amount of 10% Pd/C are added.
-
The mixture is stirred at room temperature, and the reaction progress is monitored by TLC.
-
Upon completion, the catalyst is filtered off through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is partitioned between a suitable organic solvent and water.
-
The organic layer is dried and concentrated to afford this compound.
-
-
Estimated Yield: ~85%
Pathway B: N-Boc Protection Strategy
Step 1: Synthesis of N-Boc-azetidin-3-ol (General Procedure)
-
Materials: N-Boc-3-azetidinone, sodium borohydride, methanol.
-
Procedure:
-
N-Boc-3-azetidinone (1 equivalent) is dissolved in methanol.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.5 equivalents) is added portion-wise, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-azetidin-3-ol.
-
-
Estimated Yield: ~95%
Step 2: Synthesis of N-Boc-azetidin-3-yl 2,2,2-trichloroacetate (General Procedure)
-
Materials: N-Boc-azetidin-3-ol, trichloroacetyl chloride, pyridine, dichloromethane.
-
Procedure:
-
To a solution of N-Boc-azetidin-3-ol (1 equivalent) in dichloromethane, pyridine (1.5 equivalents) is added, and the mixture is cooled to 0 °C.
-
Trichloroacetyl chloride (1.2 equivalents) is added dropwise, and the reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic phase is washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the desired product.
-
-
Estimated Yield: ~90%
Step 3: Synthesis of this compound (General Procedure for Boc Deprotection)
-
Materials: N-Boc-azetidin-3-yl 2,2,2-trichloroacetate, trifluoroacetic acid (TFA), dichloromethane.
-
Procedure:
-
N-Boc-azetidin-3-yl 2,2,2-trichloroacetate (1 equivalent) is dissolved in dichloromethane.
-
Trifluoroacetic acid (5-10 equivalents) is added, and the mixture is stirred at room temperature for 1-2 hours.
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is co-evaporated with a suitable solvent (e.g., toluene) to remove residual TFA.
-
The crude product can be purified by crystallization or chromatography.
-
-
Estimated Yield: ~95%
Mandatory Visualization
Caption: Comparative synthesis pathways for this compound.
References
Comparative Stability of Azetidine Derivatives: A Guide for Researchers
An Objective Comparison of the Chemical, Metabolic, and Thermal Stability of Azetidine Derivatives for Drug Discovery and Development
Azetidine rings, four-membered nitrogen-containing heterocycles, are increasingly incorporated into modern medicinal chemistry due to their unique conformational constraints and ability to serve as versatile scaffolds. However, the inherent ring strain of the azetidine nucleus raises questions about its stability under various physiological and experimental conditions. This guide provides a comparative analysis of the stability of different azetidine derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions during the design and development of novel therapeutics.
Chemical Stability: The Influence of Substituents and pH
The chemical stability of the azetidine ring is significantly influenced by the nature and position of its substituents, as well as the pH of the surrounding environment. While generally more stable than the highly strained three-membered aziridine ring, azetidines can be susceptible to degradation, particularly under acidic conditions.
A study on the intramolecular ring-opening decomposition of N-substituted aryl azetidines provides valuable quantitative data on their stability in an acidic environment (pH 1.8). The stability, measured as the half-life (T₁/₂) of the compound, was shown to be highly dependent on the electronic properties of the N-aryl substituent.
| Compound | N-Substituent | Half-life (T₁/₂) at pH 1.8 (hours)[1] |
|---|---|---|
| 1 | 3-Pyridyl | 3.8 |
| 2 | 2-Pyridyl | > 24 |
| 3 | 4-Pyridyl | > 24 |
| 4 | Phenyl | 0.8 |
| 5 | 4-Methoxyphenyl | 0.5 |
| 6 | 4-Cyanophenyl | < 0.17 |
Table 1: Chemical Stability of N-Aryl Azetidine Derivatives in Acidic Conditions. Data from a study on the acid-mediated intramolecular ring-opening decomposition of N-substituted azetidines.[1]
The data clearly indicates that electron-withdrawing groups on the N-aryl substituent, such as the 4-cyano group, significantly decrease the stability of the azetidine ring in acidic media. Conversely, N-pyridyl substituents, particularly at the 2- and 4-positions, confer enhanced stability. This is attributed to the delocalization of the azetidine nitrogen lone pair into the pyridine ring, which reduces its basicity and susceptibility to protonation, a key step in the acid-catalyzed decomposition pathway.[1]
It has also been noted that N-Cbz protected 3,3-disubstituted azetidines are essential for enhancing reactivity in certain synthetic transformations, whereas the corresponding N-Boc derivatives are unreactive, suggesting a higher stability of the Boc-protected azetidine under those specific conditions.[2]
Metabolic Stability: In Vitro Assessment
The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile and overall efficacy. In vitro assays using liver microsomes and plasma are standard methods to assess the susceptibility of a compound to metabolism.
The following tables outline typical experimental parameters for assessing metabolic stability.
| Parameter | Typical Value/Condition |
|---|---|
| Microsomal Protein Concentration | 0.5 mg/mL |
| Test Compound Concentration | 1 µM |
| Cofactor | NADPH |
| Incubation Temperature | 37 °C |
| Time Points | 0, 5, 15, 30, 45, 60 minutes |
| Reaction Termination | Acetonitrile or Methanol |
| Analysis | LC-MS/MS |
Table 2: Typical Experimental Parameters for a Liver Microsomal Stability Assay.
| Parameter | Typical Value/Condition |
|---|---|
| Plasma Source | Human, Rat, Mouse, etc. |
| Test Compound Concentration | 1-10 µM |
| Incubation Temperature | 37 °C |
| Time Points | 0, 15, 30, 60, 120 minutes |
| Reaction Termination | Acetonitrile or Methanol with Internal Standard |
| Analysis | LC-MS/MS |
Table 3: Typical Experimental Parameters for a Plasma Stability Assay.
Thermal Stability: Insights from Decomposition Studies
The thermal stability of azetidine and its derivatives is an important consideration for manufacturing, formulation, and storage. While comprehensive quantitative kinetic data for a wide range of derivatives is limited, studies on the pyrolysis of azetidine indicate that it decomposes to form ethylene and methylenimine. The activation energy for the thermal decomposition of 1,3,3-trimethylazetidine has been determined to be 19 kcal mol⁻¹.
Further research is needed to establish a comparative database of the thermal stability of various C- and N-substituted azetidine derivatives to better understand the structure-stability relationships under thermal stress.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of stability data. Below are protocols for the key experiments cited in this guide.
Chemical Stability Assessment via NMR Spectroscopy
This protocol is adapted from the study of the intramolecular ring-opening decomposition of aryl azetidines.[1]
-
Sample Preparation: Prepare a stock solution of the azetidine derivative in DMSO.
-
Reaction Initiation: Add an aliquot of the stock solution to a pre-warmed (37 °C) aqueous buffer of the desired pH (e.g., pH 1.8) in an NMR tube.
-
NMR Data Acquisition: Immediately acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the parent compound and the degradation products over time.
-
Half-Life Calculation: Determine the rate of disappearance of the parent compound and calculate the half-life (T₁/₂) of the reaction.
Figure 1. Experimental Workflow for Chemical Stability Assessment.
In Vitro Liver Microsomal Stability Assay
This protocol provides a general procedure for assessing metabolic stability.
-
Preparation: Prepare a stock solution of the test compound (e.g., in DMSO). Prepare the liver microsome suspension in buffer (e.g., phosphate buffer, pH 7.4). Prepare the NADPH regenerating system.
-
Incubation: Pre-warm the microsome suspension and test compound to 37 °C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add the aliquot to a quenching solution (e.g., cold acetonitrile or methanol) to stop the enzymatic reaction and precipitate proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time and calculate the in vitro half-life.
Figure 2. Workflow for Microsomal Stability Assay.
Signaling Pathways Modulated by Azetidine Derivatives
Azetidine-containing compounds have been shown to modulate the activity of various biological targets, including transporters and ion channels. Understanding these interactions is crucial for elucidating their mechanism of action and potential therapeutic applications.
Modulation of GABAergic Signaling
Certain azetidine derivatives act as inhibitors of GABA transporters (GATs), which are responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft. By inhibiting GATs, these compounds can increase the concentration of GABA in the synapse, thereby enhancing GABAergic neurotransmission. This mechanism is a target for the development of antiepileptic and anxiolytic drugs.
Figure 3. Modulation of GABAergic Signaling by Azetidine Derivatives.
Conclusion
The stability of azetidine derivatives is a multifaceted issue that depends on a variety of structural and environmental factors. N-aryl azetidines exhibit a wide range of chemical stability under acidic conditions, with electron-withdrawing substituents generally decreasing stability. The rigid nature of the azetidine ring, particularly in spirocyclic systems, can confer enhanced metabolic stability. While more comprehensive quantitative data on thermal and a broader range of metabolic and chemical stabilities are needed, the information presented in this guide provides a solid foundation for researchers to understand the key stability liabilities and design principles for this important class of heterocycles. The provided experimental protocols offer a starting point for standardized stability assessment, facilitating more direct comparisons across different studies in the future. As the exploration of azetidine-containing compounds in drug discovery continues, a deeper understanding of their stability will be paramount to their successful development into safe and effective medicines.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols [morressier.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tainstruments.com [tainstruments.com]
A Spectroscopic Showdown: Differentiating Azetidinone Isomers
A comprehensive guide to the spectroscopic comparison of cis- and trans-azetidinone isomers, providing researchers, scientists, and drug development professionals with the essential data and methodologies for accurate stereochemical assignment.
Azetidin-2-ones, commonly known as β-lactams, are a cornerstone of medicinal chemistry, forming the structural basis of many essential antibiotics. The stereochemistry of the substituents on the four-membered ring profoundly influences their biological activity. Consequently, the unambiguous differentiation of diastereomers, particularly cis and trans isomers, is a critical step in the synthesis and development of new therapeutic agents. This guide provides a detailed comparison of azetidinone isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Comparative Spectroscopic Data of Azetidinone Isomers
The following table summarizes the key spectroscopic data for distinguishing between cis and trans isomers of various 3,4-disubstituted azetidin-2-ones.
| Spectroscopic Technique | Key Parameter | cis-Isomer | trans-Isomer | Reference Compound Example |
| ¹H NMR | Coupling Constant (³JH3-H4) | > 4.0 Hz | < 3.0 Hz | 3-chloro-4-phenyl-1-(p-tolyl)azetidin-2-one[1] |
| Chemical Shift (δ) of H3/H4 | Varies with substituents | Varies with substituents | 1-benzyl-3-phenoxy-4-phenylazetidin-2-one | |
| ¹³C NMR | Chemical Shift (δ) of C3/C4 | Varies with substituents | Varies with substituents | Diastereomeric penam β-lactams[2] |
| Carbonyl Carbon (C=O) Shift | ~165-175 ppm | ~165-175 ppm | General observation | |
| IR Spectroscopy | C=O Stretching Frequency (νC=O) | Generally slightly lower | Generally slightly higher | Substituted 1,4-diphenyl-azetidin-2-ones |
| (~1740-1760 cm⁻¹) | (~1750-1770 cm⁻¹) | |||
| Mass Spectrometry | Fragmentation Pattern | Relative intensities of fragments may differ | Relative intensities of fragments may differ | 1,3,4-trisubstituted azetidin-2-ones[3] |
| Molecular Ion (M⁺) | Typically observed | Typically observed | General observation | |
| UV-Vis Spectroscopy | λmax (n→π* transition) | ~220-240 nm | ~220-240 nm | 1-(4-methoxyphenyl)-3-chloro-4-(4-methoxyphenyl)azetidin-2-one |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the azetidinone isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Integrate the signals and determine the chemical shifts (δ) and coupling constants (J). For distinguishing isomers, pay close attention to the coupling constant between the protons at the C3 and C4 positions.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind 1-2 mg of the azetidinone isomer with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
Solid Samples (ATR): Place a small amount of the powdered sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) and place a drop of the solution on a salt plate (e.g., NaCl, KBr). Allow the solvent to evaporate, leaving a thin film of the sample.
-
-
Instrument Parameters (FT-IR):
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Run a background spectrum of the empty sample holder (or pure KBr pellet/solvent) before running the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands, particularly the C=O stretching frequency of the β-lactam ring, which is a strong indicator of the electronic environment and ring strain.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the azetidinone isomer (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[4]
-
Ionization Method: Electron Impact (EI) is a common technique for the analysis of small organic molecules and can provide detailed fragmentation patterns.[5][6]
-
Instrument Parameters (EI-MS):
-
Ionization Energy: Typically 70 eV.
-
Source Temperature: 150-250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: Scan a range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. While the fragmentation patterns of stereoisomers can be very similar, differences in the relative abundance of certain fragment ions can sometimes be used for differentiation.[3][7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the azetidinone isomer in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0.
-
Instrument Parameters:
-
Wavelength Range: Scan from approximately 200 to 400 nm.
-
Blank: Use the pure solvent as a blank to zero the spectrophotometer.
-
Cuvette: Use a quartz cuvette with a 1 cm path length.
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax). The carbonyl group of the azetidinone ring typically exhibits a weak n→π* transition in the UV region. While not the primary method for distinguishing stereoisomers, significant differences in the electronic environment between isomers could potentially lead to slight shifts in λmax or changes in molar absorptivity.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of azetidinone isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of various density functional methods for distinguishing stereoisomers based on computed (1)H or (13)C NMR chemical shifts using diastereomeric penam beta-lactams as a test set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Same, but different: Variations in fragment ions among stereoisomers of a 17α-methyl steroid in gas chromatography/electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. youtube.com [youtube.com]
- 7. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Azetidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Anticancer Activity: Cytotoxicity and Mechanistic Insights
Azetidine derivatives have demonstrated significant potential as anticancer agents, with many exhibiting potent cytotoxicity against various cancer cell lines. A common mechanism of action for some of the most active compounds is the inhibition of tubulin polymerization, a critical process for cell division.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of representative azetidin-2-one derivatives against human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (nM) | Reference |
| 3-Chloro-1,4-diarylazetidin-2-ones | 3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 17 | [1] |
| 3,3-Dichloro-1,4-diarylazetidin-2-ones | 3,3-dichloro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-azetidin-2-one | MCF-7 (Breast) | 31 | [1] |
| 3-Vinyl-azetidin-2-ones | Derivative with Ar = 4-MeO-3-HOC6H3 | MCF-7 (Breast) | 8 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3] The concentration of the formazan, which is dissolved and measured spectrophotometrically, is directly proportional to the number of viable cells.[4]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours in a humidified atmosphere.[3]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathway: Inhibition of Tubulin Polymerization
Several potent anticancer azetidin-2-ones function as antimitotic agents by inhibiting the polymerization of tubulin into microtubules.[1] This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
Caption: Azetidin-2-one inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity
Azetidinone derivatives have been extensively investigated for their antibacterial properties, forming the core structure of many β-lactam antibiotics.
Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative azetidin-2-one derivatives against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Substituted 2-Azetidinones | Staphylococcus aureus | Varies based on substitution | [5] |
| Substituted 2-Azetidinones | Escherichia coli | Varies based on substitution | [6] |
| N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones | Staphylococcus aureus (MRSA) | >2 mM (as single agent) | [7] |
Note: Some azetidinones that lack intrinsic antibacterial activity have been shown to enhance the efficacy of existing antibiotics like oxacillin against resistant strains.[7]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[8][9]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after incubation.[9]
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the test compound in a 96-well plate containing a suitable broth medium.[8]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[10] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[10]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).[8]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[8]
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[10]
Experimental Workflow: MIC Determination
Caption: A stepwise workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Certain azetidine derivatives have been explored for their anti-inflammatory properties, with a key mechanism being the inhibition of cyclooxygenase (COX) enzymes.
Comparative Anti-inflammatory Data
The following table illustrates the in vitro COX-2 inhibitory activity of representative heterocyclic compounds, as specific data for azetidine derivatives in this assay is less commonly reported.
| Compound Class | Enzyme | IC50 (µM) | Reference |
| Indomethacin Analogues | COX-2 | 0.34 - 1.39 | [11] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[12][13]
Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme. The COX probe generates a fluorescent signal that is proportional to the amount of Prostaglandin G2 produced.[13]
Procedure:
-
Reagent Preparation: Prepare solutions of the test inhibitor, COX-2 enzyme, COX cofactor, and COX probe in an appropriate assay buffer.[12]
-
Reaction Setup: In a 96-well plate, add the assay buffer, COX cofactor, COX-2 enzyme, and the test inhibitor. Incubate for a short period (e.g., 10 minutes at 37°C).[12]
-
Initiation of Reaction: Add the COX probe, followed by the arachidonic acid substrate to initiate the enzymatic reaction.[12]
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[13]
-
Data Analysis: Calculate the rate of the reaction and the percentage of inhibition for each concentration of the test compound to determine the IC50 value.
Signaling Pathway: STAT3 Inhibition
Some azetidine derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively activated in cancer and plays a role in inflammation.[14][15][16] Inhibition of STAT3 can lead to the suppression of tumor cell growth and apoptosis.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update [mdpi.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.6. In Vitro COX-2 Inhibitory Assays [bio-protocol.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benthamscience.com [benthamscience.com]
Safety Operating Guide
Proper Disposal of Azetidin-3-yl 2,2,2-trichloroacetate: A Step-by-Step Guide
For Immediate Reference: Treat azetidin-3-yl 2,2,2-trichloroacetate as a halogenated organic hazardous waste. Segregation, proper labeling, and use of a licensed disposal service are mandatory.
Researchers and professionals in drug development must adhere to strict safety and disposal protocols when handling chemical compounds. This guide provides detailed procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Due to its chemical structure, which includes a trichloroacetate group and an azetidine ring, this compound requires specific handling as a halogenated organic waste.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the potential hazards associated with trichloroacetates and azetidine compounds. Trichloroacetic acid, a related compound, is known to be highly corrosive and a suspected carcinogen.[3][4][5][6] Azetidine is a strong base and can be flammable and corrosive.[7][8]
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile or butyl rubber) |
| Eye Protection | Chemical splash goggles or a face shield |
| Lab Coat | Chemical-resistant and fully buttoned |
| Respiratory Protection | Use in a well-ventilated area or fume hood |
Step-by-Step Disposal Protocol
1. Waste Segregation:
-
Crucially, this compound waste must be segregated as halogenated organic waste. [1][9]
-
Do not mix this waste with non-halogenated organic solvents, strong acids or bases, heavy metals, or other incompatible materials.[2][4]
-
Use a designated, clearly labeled "Halogenated Hazardous Waste" container.[10]
2. Waste Collection:
-
Collect all waste, including unused product, contaminated materials (e.g., pipette tips, gloves, absorbent pads), and empty containers, in a compatible, sealable container.
-
Ensure the container is in good condition and has a secure, threaded cap to prevent leaks or vapor release.[10]
3. Labeling:
-
Immediately label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[9][10]
-
Include the approximate quantity or concentration of the waste.
-
Ensure the label is clearly visible and legible.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[7]
-
Provide secondary containment to mitigate any potential spills.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[11]
-
The primary method for the disposal of halogenated organic waste is high-temperature incineration at a permitted facility.[1][12]
-
Do not attempt to neutralize or dispose of this chemical down the drain.[13]
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ventilate the area, if it is safe to do so.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbed material into a designated halogenated waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your institution's environmental health and safety (EHS) department.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Logical Relationship of Waste Classification
Caption: Classification leading to hazardous waste designation.
References
- 1. bucknell.edu [bucknell.edu]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. sdfine.com [sdfine.com]
- 4. amherst.edu [amherst.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. media.laballey.com [media.laballey.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Azetidine - Wikipedia [en.wikipedia.org]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. fishersci.ie [fishersci.ie]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling azetidin-3-yl 2,2,2-trichloroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of azetidin-3-yl 2,2,2-trichloroacetate. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. This compound is a halogenated organic substance and should be handled with care due to its potential hazards, drawing parallels from related azetidine and trichloroacetate compounds.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required PPE, based on guidelines for handling corrosive, reactive, and halogenated organic compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Viton, Neoprene, or double-gloved nitrile).[1][2][3][4] | Protects against skin contact, as the substance may cause severe skin burns and irritation.[1][5][6] Nitrile gloves offer good resistance for short periods, but double-gloving is recommended for extended handling.[1] |
| Eye Protection | Splash-proof safety goggles or a face shield.[1][2][3][7] | Protects against splashes that can cause serious eye damage.[1][5][7][8] Contact lenses should not be worn.[2][3] |
| Body Protection | A long-sleeved lab coat or chemical-resistant apron.[1][7][9] | Provides a barrier against accidental spills and skin exposure. |
| Footwear | Closed-toed shoes.[1] | Protects feet from spills and falling objects. |
| Respiratory | A NIOSH-certified respirator with an organic vapor/acid gas cartridge may be necessary if working outside a fume hood or with poor ventilation.[2] | The compound may release harmful vapors.[7] |
Operational Plan: Safe Handling
Safe handling practices are paramount to prevent accidents and exposure. The following workflow outlines the procedural steps for working with this compound.
Experimental Protocol Considerations:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1][7]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][7][10] Keep it away from incompatible materials such as strong oxidizers, acids, and bases.[1][2][7]
-
Spill Response: In the event of a small spill, use an inert absorbent material to contain it.[7] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[1][11] Do not attempt to clean up large spills without proper training and equipment.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and comply with regulations. As a halogenated organic compound, it requires specific disposal procedures.
| Waste Type | Collection Container | Disposal Procedure |
| Unused/Expired Compound | Original or a clearly labeled, sealed, and compatible container. | Dispose of as hazardous chemical waste through your institution's designated waste management program. Do not dispose of it down the drain. |
| Contaminated Labware (solid) | Labeled hazardous waste container (e.g., a designated bag or bin). | Collect all contaminated items such as gloves, absorbent pads, and pipette tips in a designated, sealed container for hazardous waste. |
| Contaminated Solvents (liquid) | Labeled, sealed, and compatible waste solvent container for halogenated organic waste.[11][12][13] | Collect all liquid waste containing the compound in a designated container for halogenated organic solvents.[11][12][13][14] Do not mix with non-halogenated solvent waste.[11][14] Ensure the waste container is properly labeled with "Hazardous Waste" and the chemical constituents.[11][14] Keep the container closed when not in use.[11][14] |
Disposal Workflow:
References
- 1. amherst.edu [amherst.edu]
- 2. gelest.com [gelest.com]
- 3. sdfine.com [sdfine.com]
- 4. bmrservice.com [bmrservice.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. media.laballey.com [media.laballey.com]
- 7. jnsparrowchemical.com [jnsparrowchemical.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. rcilabscan.com [rcilabscan.com]
- 10. chemos.de [chemos.de]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
